N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWZCGLPJQCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565644 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16444-13-6 | |
| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the preparation of the key intermediate, 2-amino-1,3-thiazole-4-carbaldehyde, followed by a subsequent acetylation reaction. This guide details the experimental protocols, quantitative data, and a logical workflow for the successful synthesis and characterization of the target molecule.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-amino-1,3-thiazole-4-carbaldehyde, through the Hantzsch thiazole synthesis. This is followed by the selective N-acetylation of the amino group to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde
This procedure is based on the general principles of the Hantzsch thiazole synthesis, which involves the reaction of a halo-carbonyl compound with a thioamide.
Materials and Reagents:
-
Thiourea
-
3-chloro-2-oxopropanal (or its hydrate/acetal precursor)
-
Ethanol
-
Sodium acetate (or another suitable base)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to the solution and stir until dissolved.
-
To this mixture, add a solution of 3-chloro-2-oxopropanal (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2-amino-1,3-thiazole-4-carbaldehyde.
Step 2: Synthesis of this compound
This procedure details the N-acetylation of 2-amino-1,3-thiazole-4-carbaldehyde using acetic anhydride.
Materials and Reagents:
-
2-Amino-1,3-thiazole-4-carbaldehyde
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 eq) in a mixture of dichloromethane and pyridine (catalytic amount).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-1,3-thiazole-4-carbaldehyde | C₄H₄N₂OS | 128.15 | 185-188 | Yellow to brown solid |
| This compound | C₆H₆N₂O₂S | 170.19 | 210-213 | Off-white to pale yellow solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | |
| ¹H NMR | (Typical shifts, solvent dependent) δ ~9.8 (s, 1H, -CHO), δ ~8.2 (s, 1H, thiazole-H), δ ~2.3 (s, 3H, -COCH₃), δ ~12.0 (br s, 1H, -NH) |
| ¹³C NMR | (Typical shifts, solvent dependent) δ ~185.0 (CHO), δ ~168.0 (C=O), δ ~160.0 (thiazole C2), δ ~145.0 (thiazole C4), δ ~120.0 (thiazole C5), δ ~23.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1700 (C=O stretch, amide), ~1680 (C=O stretch, aldehyde), ~1580 (C=N stretch) |
| Mass Spec (EI) | m/z (%) = 170 (M⁺), 142, 128, 99 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
This guide provides a foundational understanding and practical approach for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific laboratory settings.
An In-depth Technical Guide on N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known chemical properties, potential biological activities, and relevant experimental methodologies for N-(4-Formyl-1,3-thiazol-2-YL)acetamide. The information is compiled to serve as a foundational resource for research and development involving this compound.
Core Chemical Properties
This compound is a heterocyclic building block belonging to the thiazole family.[1] Thiazole rings and their derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.[2] The structure incorporates an acetamide group and a formyl group attached to the thiazole core, providing multiple reaction sites for further chemical modifications.
Summary of Physicochemical Data:
The following table summarizes the key identification and physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 16444-13-6 | [1][3][4] |
| Molecular Formula | C6H6N2O2S | [1][4] |
| Molecular Weight | 170.19 g/mol | [1][4] |
| Exact Mass | 170.01499861 Da | [4] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | N-(4-Formyl-2-thiazolyl)acetamide, 2-acetylamino-4-formylthiazole | [1][4] |
| Melting Point | Not available in cited sources | |
| Boiling Point | Not available in cited sources |
Synthesis and Characterization Protocols
While specific synthesis literature for this compound is not detailed in the provided results, general methods for the synthesis of N-acylthiazoles can be adapted. A common approach involves the acylation of a corresponding 2-aminothiazole precursor.
A. General Synthesis Protocol (Hypothetical)
A plausible synthetic route involves the reaction of 2-amino-1,3-thiazole-4-carbaldehyde with an acetylating agent like acetyl chloride or acetic anhydride.
Experimental Workflow:
-
Dissolution: Dissolve 2-amino-1,3-thiazole-4-carbaldehyde in a suitable dry solvent (e.g., acetone, dichloromethane).[2][5]
-
Acylation: Add the acetylating agent (e.g., acetyl chloride) to the solution, potentially in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[2][5]
-
Reaction: Reflux the mixture for a period of 2-4 hours to ensure the completion of the reaction.[2]
-
Work-up: After cooling, the reaction mixture is poured into acidified cold water to precipitate the product.[2]
-
Purification: The resulting solid is filtered, washed with a suitable solvent (e.g., cold acetone), and can be further purified by recrystallization from a solvent like ethyl acetate to obtain single crystals.[2]
B. Spectroscopic Characterization
The structure of the synthesized compound and its derivatives would be confirmed using standard spectroscopic techniques.[6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C=O (amide and aldehyde), N-H (amide), and C=N (thiazole ring) stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of all protons and carbon atoms, confirming the connectivity and structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not available in the search results. However, the broader class of thiazole and thiadiazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8]
A. Potential as an Anticancer Agent
A structurally related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been identified as a potent agent against both sensitive and drug-resistant cancer cell lines, including melanoma and pancreatic cancer.[9][10] This suggests that the N-(thiazol-2-yl)acetamide scaffold is a promising pharmacophore for oncology.
Mechanism of Action of a Related Thiazole Derivative: Studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide revealed that it induces cancer cell death through a dual mechanism involving the simultaneous induction of apoptosis and autophagy.[9][10] This alternative mode of action may allow it to overcome classical resistance to apoptosis-inducing drugs.[9]
-
Apoptosis Induction: The compound was shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.[9]
-
Autophagy Induction: The compound also triggers autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.
The diagram below illustrates this potential dual-pathway mechanism of action, which could be investigated for this compound.
B. Potential Antimicrobial and Antioxidant Activities
Derivatives of thiazole and related heterocycles like 1,3,4-oxadiazole are known to possess antimicrobial and antioxidant properties.[6][11]
Experimental Protocols for Activity Screening:
-
Antimicrobial Activity: The micro broth dilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[6]
-
Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method to evaluate the antioxidant potential of a compound, with ascorbic acid often used as a standard.[6]
References
- 1. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16444-13-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]
- 8. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
An In-Depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS Number: 16444-13-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Formyl-1,3-thiazol-2-YL)acetamide, with the CAS number 16444-13-6, is a heterocyclic organic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound, outlines a plausible synthetic route based on established chemical principles, and discusses the potential for biological activity within the broader context of thiazole-containing compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the existing information and provides a framework for future research and development.
Chemical and Physical Properties
This compound is a small molecule featuring a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with an acetamide group at the 2-position and a formyl (aldehyde) group at the 4-position. These functional groups are expected to influence the compound's chemical reactivity, solubility, and potential biological interactions.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 16444-13-6 |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
| Synonyms | 2-Acetamido-4-formylthiazole, N-(4-Formyl-2-thiazolyl)acetamide |
| Purity (Typical) | ≥95% - ≥98% |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
Table 2: Computational Data for this compound [1]
| Parameter | Value |
| Topological Polar Surface Area (TPSA) | 85.9 Ų |
| LogP (calculated) | 0.49 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
A potential synthetic route to this compound could involve the following steps:
-
Starting Materials: The synthesis would likely begin with a suitable α-haloketone or α-haloaldehyde and a thioamide. For the target molecule, 2-chloro-3-oxopropanal could be a key precursor.
-
Hantzsch Thiazole Synthesis: Reaction of 2-chloro-3-oxopropanal with N-acetylthiourea would lead to the formation of the 2-acetamido-4-formylthiazole ring system.
-
Reaction Conditions: This condensation reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.
-
Purification: The crude product would likely be purified using standard techniques such as recrystallization or column chromatography to yield the final product.
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the formyl proton (around 9-10 ppm), the thiazole ring proton, the methyl protons of the acetamide group, and the NH proton.
-
¹³C NMR would provide signals for the carbonyl carbons of the formyl and acetamide groups, as well as the carbons of the thiazole ring and the methyl group.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.19 m/z).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond, the C=O bonds of the aldehyde and amide, and the C=N and C-S bonds of the thiazole ring.
Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for this compound, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.
General Biological Activities of Thiazole Derivatives
Thiazole-containing molecules have demonstrated a wide array of pharmacological effects, including:
-
Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways involved in cancer progression.[4]
-
Anti-inflammatory Activity: The thiazole nucleus is found in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Activity: Thiazole compounds have shown efficacy against a range of bacterial and fungal pathogens.
-
Other Activities: Various other activities, including antiviral, anticonvulsant, and antioxidant effects, have been associated with this heterocyclic system.
The presence of the acetamide and formyl functional groups on the thiazole ring of this compound provides opportunities for these groups to act as pharmacophoric features or as handles for further chemical modification to optimize biological activity. The formyl group, in particular, can participate in hydrogen bonding and covalent interactions with biological targets.
Visualization of Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for this compound based on the Hantzsch thiazole synthesis.
Caption: Proposed synthesis of this compound.
Conclusion and Future Directions
This compound is a thiazole derivative with potential for further investigation in the field of drug discovery. While current publicly available information is limited, this guide provides a foundation of its chemical properties and a logical synthetic approach. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectral characterization are crucial next steps.
-
Biological Screening: The compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities. High-throughput screening against various cellular and molecular targets would be highly valuable.
-
Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of analogs would be necessary to establish a clear SAR and to optimize potency and selectivity.
The structural features of this compound make it an intriguing candidate for further exploration within the rich chemical space of thiazole-based compounds.
References
- 1. scispace.com [scispace.com]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of N-(4-Formyl-1,3-thiazol-2-YL)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of N-(4-Formyl-1,3-thiazol-2-YL)acetamide. Due to the limited availability of complete experimental data in published literature for this specific compound, this guide outlines a plausible synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related molecules. This document serves as a valuable resource for researchers involved in the synthesis and characterization of novel thiazole-based compounds.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an acetamide group at the 2-position and a formyl group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16444-13-6 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₂S | [1][2] |
| Molecular Weight | 170.19 g/mol | [1][2] |
| Exact Mass | 170.01499861 | [1][2] |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | 2-Acetamido-1,3-thiazole-4-carbaldehyde, N-(4-Formyl-2-thiazolyl)acetamide | [1][2] |
Proposed Synthetic Pathway
A logical and efficient two-step synthetic route to this compound is proposed, starting from the key intermediate 2-amino-1,3-thiazole-4-carbaldehyde.
References
An In-depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a molecule of interest within the broader class of thiazole derivatives known for their diverse pharmacological activities. This document consolidates key molecular data, plausible experimental protocols, and relevant biological context to support ongoing research and development efforts.
Core Molecular Data
This compound is a substituted thiazole compound. The presence of the acetamide and formyl groups on the thiazole ring suggests potential for various chemical modifications and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂S | [1] |
| Molecular Weight | 170.19 g/mol | [1] |
| Exact Mass | 170.0150 u | [1] |
| CAS Number | 16444-13-6 | [1] |
| InChIKey | KBQWZCGLPJQCAU-UHFFFAOYSA-N | [1] |
Plausible Experimental Protocols
2.1. Synthesis of this compound
This protocol is a hypothetical procedure based on the common synthesis of N-thiazolyl amides, which typically involves the acylation of an aminothiazole. The key starting material would be 2-amino-1,3-thiazole-4-carbaldehyde.
-
Reaction: Acetylation of 2-amino-1,3-thiazole-4-carbaldehyde using acetyl chloride or acetic anhydride.
-
Materials:
-
2-amino-1,3-thiazole-4-carbaldehyde
-
Acetyl chloride (or Acetic Anhydride)
-
A suitable solvent (e.g., dry acetone, dichloromethane, or pyridine)
-
A non-nucleophilic base (e.g., triethylamine or pyridine, if using acetyl chloride)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1 equivalent) in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If using acetyl chloride, add the base (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
2.2. Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O, the formyl C=O, and N-H bonds.
Biological Context and Potential Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the broader class of thiazole derivatives is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
One relevant pathway for thiazole derivatives is the Nrf2-ARE signaling pathway , which is a key regulator of cellular defense against oxidative stress. A novel thiazole acetamide derivative has been shown to protect against oxidative stress-induced cell death by activating this pathway.[2] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]
Another potential mechanism of action for related compounds is the induction of apoptosis via the caspase pathway . Certain 1,3,4-thiadiazole derivatives have been found to induce apoptosis in cancer cells through the activation of caspases 3 and 9.[3]
Visualizations
4.1. General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetamido-4-formylthiazole: A Versatile Starting Material for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions makes it a privileged structure in the design of novel therapeutics. Within this class, 2-acetamido-4-formylthiazole emerges as a particularly valuable, albeit specialized, starting material. The presence of a reactive aldehyde at the 4-position, coupled with the 2-acetamido group, provides a unique platform for the synthesis of diverse and complex molecular architectures. This guide details a proposed synthetic pathway for 2-acetamido-4-formylthiazole, its predicted spectroscopic characteristics, and its potential applications as a versatile building block in drug development.
Proposed Synthesis of 2-Acetamido-4-formylthiazole
While a direct, one-pot synthesis of 2-acetamido-4-formylthiazole is not prominently described in the literature, a robust and logical two-step synthetic route can be proposed. This pathway leverages common and well-understood organic transformations, starting from the readily available 2-aminothiazole. The proposed synthesis involves an initial acetylation of the amino group, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde functionality onto the electron-rich thiazole ring.
Experimental Protocols
Step 1: Synthesis of 2-Acetamidothiazole
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in pyridine (5-10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Pour the reaction mixture into cold water. The product, 2-acetamidothiazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.
Step 2: Synthesis of 2-Acetamido-4-formylthiazole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. The reaction proceeds via an electrophilic aromatic substitution mechanism involving the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[1][2][3]
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2-acetamidothiazole (1.0 eq) in anhydrous DMF and add it to the prepared Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution to pH 7-8. A precipitate should form. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 2-acetamido-4-formylthiazole.
Quantitative Data and Spectroscopic Characterization
The following tables summarize the key reagents involved in the proposed synthesis and the predicted spectroscopic data for the final product. The predicted data is based on the analysis of similar structures reported in the literature.[4][5]
Table 1: Reagents for Proposed Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Vilsmeier Reagent Component |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Vilsmeier Reagent Component/Solvent |
Table 2: Predicted Spectroscopic Data for 2-Acetamido-4-formylthiazole
| Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H), 9.9 (s, 1H), 8.5 (s, 1H), 2.2 (s, 3H) | NH proton of acetamido group, CHO proton of formyl group, C5-H proton of thiazole ring, CH₃ protons of acetamido group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.0, 169.0, 160.0, 145.0, 120.0, 23.0 | C=O of formyl group, C=O of acetamido group, C2 of thiazole, C4 of thiazole, C5 of thiazole, CH₃ of acetamido group. |
| IR (KBr, cm⁻¹) | 3250-3100 (N-H stretch), 1700-1680 (C=O stretch, aldehyde), 1670-1650 (C=O stretch, amide I), 1550-1530 (N-H bend, amide II) | Characteristic stretches and bends for the amide and aldehyde functional groups. |
| Mass Spec. (ESI+) | m/z 171.02 [M+H]⁺ | Molecular ion peak corresponding to the formula C₆H₆N₂O₂S. |
Utility as a Starting Material in Drug Discovery
The strategic placement of the acetamido and formyl groups makes 2-acetamido-4-formylthiazole a highly versatile intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.
-
Reductive Amination: The aldehyde can be readily converted into a variety of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride. This is a powerful method for introducing diverse side chains and modulating physicochemical properties.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to α,β-unsaturated systems, which are themselves versatile intermediates for Michael additions or further functionalization.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions allow for the conversion of the formyl group into a wide array of substituted alkenes, expanding the structural diversity of potential drug candidates.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. The resulting acid can be used to form amides and esters, while the alcohol can be converted to ethers or halides, further increasing the synthetic possibilities.
The 2-acetamido group can also be a key pharmacophoric feature, participating in hydrogen bonding with biological targets. Its presence can also influence the overall electronic properties and metabolic stability of the final molecule. The development and application of 2,4-disubstituted thiazole derivatives are crucial in creating modulators for cellular development and differentiation.[6]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(4-Formyl-1,3-thiazol-2-YL)acetamide literature review"
A comprehensive review of available scientific literature reveals a notable scarcity of specific research dedicated to the synthesis, biological activity, and mechanism of action of N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS Number: 16444-13-6). While the thiazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and bioactive molecules, this particular derivative appears to be largely unexplored in published studies. This technical guide will summarize the available information for the target compound and, in light of the limited specific data, will provide a broader context based on related thiazole derivatives to offer potential avenues for future research.
Physicochemical Properties
Basic chemical information for this compound has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 16444-13-6 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂S | [1][2] |
| Molecular Weight | 170.19 g/mol | [1][2] |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)C=O | [3][4] |
| InChI | InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9) | [5] |
Synthesis
No detailed, peer-reviewed experimental protocols for the direct synthesis of this compound were identified in the extensive literature search. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic strategy can be proposed.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
A potential and widely used method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[6][7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).
The proposed synthesis would involve the formylation of the precursor, N-(1,3-thiazol-2-yl)acetamide. The thiazole ring is an electron-rich heterocycle, and the acetamido group at the 2-position is an activating group, which should direct the electrophilic substitution to the C4 or C5 position. Steric hindrance might favor formylation at the C4 position.
Below is a diagram illustrating the proposed experimental workflow for this synthesis.
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
N-(1,3-thiazol-2-yl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice-salt bath to 0°C. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the resulting mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve N-(1,3-thiazol-2-yl)acetamide in an anhydrous solvent (e.g., DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir until the evolution of gas ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would require optimization.
Biological Activity and Signaling Pathways
The literature search did not yield any specific studies on the biological activity or mechanism of action of this compound. While numerous thiazole derivatives have been investigated for a wide range of pharmacological effects, including as anticancer, antimicrobial, and anti-inflammatory agents, no such data is available for this particular compound.[9]
The presence of the formyl group, a reactive aldehyde, suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, hydrazones, or other derivatives, which may possess interesting biological properties.
Given the lack of specific data, it is not possible to create diagrams for any signaling pathways involving this compound.
Conclusion and Future Directions
Future research efforts could focus on:
-
Optimized Synthesis: Developing and validating a robust and high-yielding synthetic protocol for this compound.
-
Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic activities (e.g., anticancer, antimicrobial, enzyme inhibition).
-
Derivative Synthesis: Utilizing the reactive formyl group to synthesize a library of derivatives and assessing their structure-activity relationships.
Such studies would be essential to elucidate the potential of this compound and its derivatives as new leads in drug discovery and development.
References
- 1. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 16444-13-6 [chemicalbook.com]
- 3. PubChemLite - N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide (C13H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methoxyphenyl)acetamide (C13H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. media.neliti.com [media.neliti.com]
The Biological Versatility of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into the mechanisms of action of these promising compounds.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various thiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected thiazole derivatives against common cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 4c [5] | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | |
| Compound 4a [5] | MCF-7 (Breast) | 12.7 ± 0.77 |
| HepG2 (Liver) | 6.69 ± 0.41 | |
| Compound 4b [5] | MCF-7 (Breast) | 31.5 ± 1.91 |
| HepG2 (Liver) | 51.7 ± 3.13 | |
| Compound 5 [5] | MCF-7 (Breast) | 28.0 ± 1.69 |
| HepG2 (Liver) | 26.8 ± 1.62 | |
| Staurosporine (Standard) [5] | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 8.4 ± 0.51 | |
| Compound 4m [2] | BxPC-3 (Pancreatic) | 1.69 |
| MOLT-4 (Leukemia) | 2.2 | |
| MCF-7 (Breast) | 1.85 | |
| Compound 4n [2] | BxPC-3 (Pancreatic) | >10 |
| MOLT-4 (Leukemia) | >10 | |
| MCF-7 (Breast) | 2.8 | |
| Compound 4r [2] | BxPC-3 (Pancreatic) | 2.1 |
| MOLT-4 (Leukemia) | 2.5 | |
| MCF-7 (Breast) | 2.3 | |
| Compound 6 [6] | A549 (Lung) | 12.0 ± 1.73 |
| C6 (Glioma) | 3.83 ± 0.76 | |
| Cisplatin (Standard) [6] | A549 (Lung) | >50 |
| C6 (Glioma) | 11.5 ± 0.71 |
Mechanism of Action: Inhibition of Signaling Pathways
A significant number of thiazole derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[3][4] Thiazole derivatives have been shown to effectively inhibit this pathway at various nodes.[3][7][8] For instance, some derivatives act as dual PI3K/mTOR inhibitors, leading to the suppression of downstream signaling and induction of apoptosis.[3][7]
References
- 1. jchemrev.com [jchemrev.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of both an acetamide and a formyl group suggests potential for this molecule to act as a versatile synthon for the development of novel therapeutic agents. This document aims to provide a detailed technical overview of its predicted spectroscopic characteristics and a potential synthetic pathway.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is a multi-step process commencing with the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring. This is followed by functional group manipulation to introduce the formyl group and subsequent acylation of the 2-amino group.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl bromopyruvate (1 equivalent) in ethanol.
-
To this solution, add thiourea (1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol
-
In a flask cooled in an ice bath, suspend lithium aluminium hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in THF to the LAH suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash it with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (2-amino-1,3-thiazol-4-yl)methanol.
Step 3: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde
-
Dissolve (2-amino-1,3-thiazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to yield 2-amino-1,3-thiazole-4-carbaldehyde.
Step 4: Synthesis of this compound
-
Dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as DCM or pyridine.
-
Cool the solution in an ice bath and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of similar chemical structures and functional groups.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.2 | Singlet | 1H | Thiazole ring proton (C5-H) |
| ~2.2 - 2.4 | Singlet | 3H | Acetyl group protons (-COCH₃) |
| ~11.0 - 12.0 | Broad Singlet | 1H | Amide proton (-NH-) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl carbon (-C HO) |
| ~168 - 172 | Amide carbonyl carbon (-NHC O-) |
| ~160 - 165 | Thiazole ring carbon (C2) |
| ~145 - 150 | Thiazole ring carbon (C4) |
| ~120 - 125 | Thiazole ring carbon (C5) |
| ~23 - 26 | Acetyl methyl carbon (-COC H₃) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200 - 3300 | N-H | Stretching |
| ~3100 - 3150 | C-H (thiazole) | Stretching |
| ~2800 - 2900, ~2700-2800 | C-H (aldehyde) | Stretching (Fermi resonance) |
| ~1700 - 1720 | C=O (aldehyde) | Stretching |
| ~1670 - 1690 | C=O (amide I) | Stretching |
| ~1520 - 1560 | N-H bend, C-N stretch | Amide II band |
| ~1500 - 1600 | C=N, C=C | Thiazole ring stretching |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₂CO]⁺ (Loss of ketene) |
| 141 | [M - CHO]⁺ (Loss of formyl radical) |
| 99 | [128 - CHO]⁺ |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Signaling Pathways and Biological Activity
A thorough search of the scientific literature did not reveal any studies investigating the biological activity or associated signaling pathways of this compound. Therefore, a diagram illustrating its role in any signaling cascade cannot be provided at this time. The thiazole and acetamide moieties are present in numerous pharmacologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery efforts. Future research would be necessary to elucidate its biological function.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics and a potential synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related thiazole derivatives for applications in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and spectroscopic data is highly recommended.
An In-depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-yl)acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(4-Formyl-1,3-thiazol-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed, albeit theoretical, experimental protocol for its synthesis, a summary of its physicochemical properties, and a discussion of the potential biological activities of this class of compounds, supported by data from related molecules.
Introduction
This compound, a member of the 2-acetamidothiazole family, represents a scaffold of significant interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of a formyl group at the 4-position and an acetamido group at the 2-position of the thiazole ring suggests the potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available information on this compound and provide a foundational resource for further research and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, its fundamental properties can be summarized.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Acetamido-4-formylthiazole, N-(4-Formylthiazol-2-yl)acetamide | [1] |
| CAS Number | 16444-13-6 | [1] |
| Molecular Formula | C₆H₆N₂O₂S | [1] |
| Molecular Weight | 170.19 g/mol | [1] |
| Exact Mass | 170.01499861 u | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Acetylation of 2-aminothiazole-4-carbaldehyde: This would be a direct method if the starting aminothiazole is commercially available.
-
Hantzsch Thiazole Synthesis: A more fundamental approach starting from simpler precursors. A plausible route would involve the reaction of N-acetylthiourea with a 3-halo-2-oxopropanal derivative.
A workflow for the Hantzsch synthesis approach is outlined below.
Caption: Proposed Hantzsch synthesis workflow for this compound.
Hypothetical Experimental Protocol
This protocol is theoretical and would require optimization.
Materials:
-
N-Acetylthiourea
-
3-Bromo-2-oxopropanal (or a suitable precursor)
-
Ethanol
-
Triethylamine
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of N-acetylthiourea (1 equivalent) in ethanol, add 3-bromo-2-oxopropanal (1 equivalent).
-
Add triethylamine (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Spectroscopic Data (Illustrative)
As experimental spectra for the target compound are not available, representative data for a closely related compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, is presented for illustrative purposes.[2]
| Data Type | Predicted Data for a Related Compound |
| ¹H NMR | Signals corresponding to the thiazole proton, formyl proton, acetyl methyl protons, and protons of the N-aryl substituent would be expected. |
| ¹³C NMR | Resonances for the thiazole ring carbons, the formyl carbon, the acetyl carbonyl and methyl carbons, and the carbons of the N-aryl group would be observed. |
| Mass Spec (m/z) | For C₁₃H₁₂N₂O₂S: [M+H]⁺ = 261.06923, [M+Na]⁺ = 283.05117.[2] |
Biological Activity and Potential Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the broader class of 2-aminothiazole and 2-acetamidothiazole derivatives has demonstrated significant potential in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives. These compounds have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival. For instance, derivatives of N-(4-phenylthiazol-2-yl)acetamide have been investigated as potent anticancer agents.
Anti-inflammatory Activity
The thiazole scaffold is a key component of several anti-inflammatory drugs. It is plausible that this compound and its derivatives could exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or signaling pathways.
Antimicrobial Activity
Thiazole-containing compounds have a long history as antimicrobial agents. The structural features of this compound suggest it could be a candidate for the development of new antibacterial or antifungal agents.
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in disease. A hypothetical pathway is depicted below, illustrating potential interactions with kinase signaling cascades often dysregulated in cancer.
Caption: Hypothetical signaling pathway showing potential inhibition of a protein kinase by a derivative of the title compound.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential biological activities based on related structures. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and its derivatives for potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: N-(4-Formyl-1,3-thiazol-2-YL)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(4-Formyl-1,3-thiazol-2-yl)acetamide as a versatile building block in medicinal chemistry. This document includes detailed synthetic protocols, potential applications in drug discovery, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a key heterocyclic intermediate possessing two reactive sites: a nucleophilic 2-acetamido group and an electrophilic 4-formyl group. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The presence of the formyl group provides a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening. This building block is particularly valuable for the synthesis of kinase inhibitors, anti-infective agents, and other targeted therapeutics.
Synthesis of this compound
The synthesis of the title compound is typically achieved in two main steps: acylation of 2-aminothiazole followed by formylation of the thiazole ring.
Step 1: Synthesis of N-(1,3-Thiazol-2-yl)acetamide
This initial step involves the acylation of commercially available 2-aminothiazole.
Experimental Protocol:
-
Materials and Reagents:
-
2-Aminothiazole
-
Acetyl chloride or Acetic anhydride
-
Dry acetone or Dichloromethane (DCM)
-
Triethylamine (if using acetyl chloride in DCM)
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in dry acetone.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1,3-thiazol-2-yl)acetamide.
-
The product can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]
-
Step 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[3][4]
Experimental Protocol:
-
Materials and Reagents:
-
N-(1,3-Thiazol-2-yl)acetamide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), aqueous solution
-
-
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[4]
-
Formylation: Dissolve N-(1,3-thiazol-2-yl)acetamide (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, heat the reaction mixture to reflux (around 40°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral to basic.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Applications in Medicinal Chemistry
The formyl group of this compound is a versatile functional group that can be elaborated into a variety of other functionalities, making it a valuable building block for creating libraries of bioactive compounds.
Synthesis of Kinase Inhibitors
The 2-acetamido-thiazole scaffold is a common feature in many kinase inhibitors. The formyl group can be used to introduce additional pharmacophoric elements that can interact with the kinase active site.
-
Reductive Amination: The formyl group can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse side chains. This is a powerful strategy for exploring the solvent-exposed regions of a kinase active site.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be used to convert the formyl group into an alkene, providing a scaffold for further functionalization or for creating molecules with specific conformational constraints.
-
Condensation Reactions: The formyl group can be condensed with active methylene compounds (e.g., malononitrile, cyanoacetates) to generate more complex heterocyclic systems.[5]
Example Application: Src Kinase Inhibitors
Derivatives of N-benzyl-substituted acetamides containing a thiazole ring have been investigated as Src kinase inhibitors.[6][7][8] The general structure involves a central thiazole core with substituents designed to interact with the ATP-binding site.
| Compound Class | Target Kinase | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Thiazolyl N-benzyl-substituted acetamides | c-Src | GI₅₀ = 1.34 µM - 2.30 µM | [6][7][8] |
| 2,4-Disubstituted-thio-acetamides | BACE-1 | IC₅₀ = 4.6 µM | [9] |
| Pyridine-substituted thiazole hybrids | Various Cancer Cell Lines | IC₅₀ in the µM range | [5] |
Synthesis of Anti-Infective Agents
The thiazole nucleus is present in numerous antimicrobial and antifungal agents. The formyl group can be modified to enhance the potency and spectrum of activity of these compounds.
-
Formation of Schiff Bases (Imines): Reaction of the formyl group with various amines or hydrazines yields Schiff bases, which themselves can exhibit biological activity or serve as intermediates for further transformations.
-
Synthesis of Novel Heterocycles: The formyl group can participate in multicomponent reactions to construct complex heterocyclic systems with potential anti-infective properties.
Example Application: Anti-Candida Agents
Novel 2,4-disubstituted-1,3-thiazole derivatives have shown promising anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard drug fluconazole.[10]
| Compound Series | Pathogen | Activity (MIC) | Reference |
| 2,4-disubstituted-1,3-thiazoles | Candida sp. | Lower than fluconazole | [10] |
| N-(4-(morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide derivatives | Various bacteria | Comparable to ampicillin | [11] |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Application in Kinase Inhibitor Synthesis
Caption: Derivatization of the building block for kinase inhibitors.
Signaling Pathway Inhibition Example: Src Kinase
Caption: Inhibition of the Src signaling pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src K" by Asal Fallah-Tafti, Alireza Foroumadi et al. [digitalcommons.chapman.edu]
- 9. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
Application Notes and Protocols for the Derivatization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a versatile scaffold for the development of novel bioactive compounds. The protocols detailed below outline the synthesis of the core molecule and its subsequent modification into Schiff bases and chalcone-like derivatives, which have shown promise in anticancer and antimicrobial bioassays.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a formyl group at the 4-position of the N-(1,3-thiazol-2-YL)acetamide backbone offers a reactive handle for a variety of chemical transformations, allowing for the generation of diverse libraries of derivatives for biological screening. This document outlines the key synthetic protocols and provides a framework for the biological evaluation of these novel compounds.
Synthesis of this compound
The synthesis of the target compound is achieved in a two-step process starting from the readily available 2-aminothiazole.
Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide
This initial step involves the acylation of 2-aminothiazole.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in dry acetone.
-
Add acetyl chloride (1 equivalent) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture into cold, acidified water.
-
Filter the resulting precipitate, wash with cold acetone, and dry to yield N-(1,3-thiazol-2-yl)acetamide.
Step 2: Vilsmeier-Haack Formylation of N-(1,3-thiazol-2-yl)acetamide
The formyl group is introduced onto the thiazole ring using the Vilsmeier-Haack reaction.
Protocol:
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this reagent, add N-(1,3-thiazol-2-yl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, this compound, is filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Derivatization of this compound
The aldehyde functionality of the core molecule is a versatile point for derivatization, primarily through condensation reactions.
Synthesis of Schiff Base Derivatives
Schiff bases are readily formed by the condensation of the formyl group with various primary amines.
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the desired substituted aniline or other primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, allow the reaction to cool to room temperature. The Schiff base product often precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure product.
Synthesis of Chalcone-like Derivatives (Knoevenagel Condensation)
Chalcone-like compounds can be synthesized via the Knoevenagel condensation of the aldehyde with active methylene compounds.
General Protocol for Knoevenagel Condensation:
-
Dissolve this compound (1 equivalent) and an active methylene compound (e.g., substituted acetophenone, malononitrile, 1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 6-12 hours.
-
After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Bioassay Protocols
The synthesized derivatives can be screened for various biological activities. Below are general protocols for anticancer and antimicrobial assays.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation
While specific quantitative data for the derivatives of this compound are not yet widely published, the following tables present representative data for structurally related thiazole derivatives to illustrate the potential bioactivities.
Table 1: Representative Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole-A | MCF-7 (Breast) | 5.2 | Doxorubicin | 1.8 |
| Thiazole-B | HeLa (Cervical) | 8.7 | Cisplatin | 4.5 |
| Thiazole-C | A549 (Lung) | 12.1 | Paclitaxel | 0.9 |
Table 2: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thiazole-D | 16 | 32 | 64 |
| Thiazole-E | 8 | 16 | 32 |
| Thiazole-F | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Visualizations
Experimental Workflow
Caption: Synthetic and screening workflow.
Potential Signaling Pathway Inhibition by Thiazole Derivatives
Note: This is a generalized pathway based on the known mechanisms of some anticancer thiazole derivatives. The specific pathways for derivatives of this compound would need to be elucidated experimentally.
Caption: Potential mechanism of action.
"N-(4-Formyl-1,3-thiazol-2-YL)acetamide in the synthesis of heterocyclic compounds"
Analyzing Chemical Applications
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Developing Synthetic Protocols
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Application Notes and Protocols: N-(4-Formyl-1,3-thiazol-2-YL)acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a synthetic organic compound featuring a thiazole core, a scaffold of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous biologically active molecules and approved drugs.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[5][6]
This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic potential of this compound. While specific biological data for this exact compound is limited in publicly available literature, its structural features—notably the 2-acetamido and 4-formyl substitutions—suggest it as a promising candidate for screening and development. The methodologies outlined below are based on established protocols for analogous thiazole-based compounds.
Potential Therapeutic Applications
Based on the extensive research into thiazole derivatives, this compound and its analogues are proposed as candidates for investigation in the following areas:
-
Oncology: Thiazole-containing compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[5][7][8] A notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have shown high in vitro potency against both sensitive and resistant cancer cells.[7][8]
-
Antimicrobial Infections: The thiazole moiety is a core component of penicillin and other antibiotics.[1] Novel synthetic thiazole derivatives have demonstrated significant activity against bacterial and fungal pathogens.[1][6]
-
Inflammatory Diseases: Certain thiazole derivatives are known to possess anti-inflammatory properties, suggesting their potential use in treating chronic inflammatory conditions.[5]
-
Viral Infections: Thiazole-based compounds have been explored for their antiviral activities, including against viruses like the vesicular stomatitis virus.[3]
Physicochemical Properties and Synthesis
Compound Details:
| Property | Value | Reference |
| IUPAC Name | This compound | [9][10] |
| CAS Number | 16444-13-6 | [9][10] |
| Molecular Formula | C6H6N2O2S | [9][10] |
| Molecular Weight | 170.19 g/mol | [9][10] |
Proposed Synthesis Protocol:
A common method for synthesizing N-acetylated 2-aminothiazoles involves the acylation of the corresponding 2-aminothiazole precursor. The 4-formyl group can be introduced before or after the acylation step. A plausible synthetic route is outlined below, based on general organic chemistry principles and published methods for similar compounds.[11]
Materials:
-
2-Amino-1,3-thiazole-4-carbaldehyde
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetone)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution with stirring.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A375 (melanoma))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Positive control drug (e.g., Doxorubicin or Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol (MTT Assay):
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and the positive control. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data from a Structurally Related Compound: As a reference, a study on thiazole derivatives reported the following IC₅₀ values against MCF-7 and HepG2 cancer cell lines.[5]
| Compound | IC₅₀ in MCF-7 (µM) | IC₅₀ in HepG2 (µM) |
| Derivative 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Std.) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Antimicrobial Activity Screening
Objective: To evaluate the antibacterial and antifungal activity of the compound.
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (standard antibiotics like Amoxicillin or antifungals like Nystatin) and negative controls (medium with inoculum only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
Hypothetical Signaling Pathway Modulation
Many thiazole-based anticancer agents induce apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway that could be investigated if this compound shows cytotoxic activity.
Caption: Potential mechanism of action via modulation of the intrinsic apoptosis pathway.
Conclusion
This compound represents an intriguing, yet underexplored, molecule for drug discovery. Its thiazole core, shared with numerous pharmacologically active compounds, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology and infectious diseases. The protocols and frameworks provided herein offer a structured approach for researchers to synthesize, screen, and characterize the biological activities of this promising compound. Further studies are warranted to elucidate its specific mechanisms of action and to explore its potential through derivatization and structure-activity relationship studies.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Thiazole-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiazole-containing therapeutic agents. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities. This guide focuses on key synthetic strategies, offering step-by-step experimental procedures, quantitative data summaries, and visualizations of synthetic pathways and biological mechanisms.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide derivative. This method is widely employed for its reliability and versatility in generating a variety of substituted thiazoles.
Application in the Synthesis of Dasatinib Intermediate
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). A key intermediate in its synthesis is a 2-aminothiazole derivative, which can be prepared via a Hantzsch-type reaction.
Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a reported efficient synthesis of a key Dasatinib intermediate.
-
Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. To a cooled (0-5°C) and stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly while maintaining the temperature. The mixture is then warmed to 20°C and stirred for 2 hours. 1N Hydrochloric acid (115 mL) is added at 0-10°C. The resulting solution is processed to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
-
Step 2: α-Bromination. The product from Step 1 is subjected to chemoselective α-bromination to yield the corresponding α-bromo-β-ethoxyacrylamide derivative.
-
Step 3: Cyclization with Thiourea. The α-bromo intermediate is treated with thiourea in a one-pot reaction to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The reaction mixture is typically heated in a suitable solvent like ethanol. Upon completion, the product is isolated by filtration after cooling and neutralization.[1]
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-methylaniline | [1] |
| Key Reagents | 3-ethoxyacryloyl chloride, Pyridine, Thiourea | [1] |
| Overall Yield | Excellent (specific value not provided in abstract) | [1] |
| Reaction Conditions | Step 1: 0-20°C; Step 3: Reflux | [1] |
Logical Workflow for Dasatinib Intermediate Synthesis
Caption: Hantzsch-type synthesis of a key Dasatinib intermediate.
Mechanism of Action of Dasatinib
Dasatinib functions by inhibiting multiple tyrosine kinases, with a primary target being the BCR-ABL kinase, an abnormal protein found in CML and some ALL patients.[2] By binding to the ATP-binding site of BCR-ABL, Dasatinib blocks its activity, preventing the phosphorylation of downstream proteins involved in cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[2]
Signaling Pathway of Dasatinib Action
Caption: Dasatinib inhibits the BCR-ABL signaling pathway.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3] This method is valuable for introducing an amino group at the 5-position of the thiazole ring.
Application in the Synthesis of Fanetizole
Experimental Protocol: Hantzsch Synthesis of Fanetizole
This protocol describes a practical, room temperature synthesis of Fanetizole using an ionic liquid.
-
Step 1: Preparation of α-Bromoketone. The corresponding ketone precursor to Fanetizole is brominated to yield the α-bromoketone.
-
Step 2: Condensation with Thioamide. The α-bromoketone is reacted with a suitable thioamide in the presence of a room temperature ionic liquid (e.g., [bmim][BF4]) at ambient temperature. The use of an ionic liquid can lead to rapid and high-yielding reactions. The product, Fanetizole, is then isolated.
| Parameter | Value | Reference |
| Starting Material | α-Bromoketone, Thioamide | |
| Catalyst/Solvent | Room Temperature Ionic Liquid | |
| Yield | Excellent (specific values vary) | |
| Reaction Conditions | Ambient Temperature |
General Workflow for Cook-Heilbron Synthesis
Caption: General scheme of the Cook-Heilbron thiazole synthesis.
Synthesis of Other Thiazole-Based Therapeutic Agents
Tiazofurin
Tiazofurin is an antineoplastic agent that acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH).[4][5] Its synthesis involves the construction of the thiazole ring onto a ribofuranose scaffold.
Experimental Protocol: Synthesis of Tiazofurin
This multi-step synthesis starts from a protected ribofuranose derivative.[4][6]
-
Step 1: Cyanation. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid like SnCl₄ to produce 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide.[4][6]
-
Step 2: Thioamide Formation. The resulting cyanide is treated with hydrogen sulfide gas and a base such as dimethylaminopyridine (DMAP) to form the corresponding thioamide.[4][6]
-
Step 3: Cyclization (Hantzsch-type). The thioamide undergoes cyclization with ethyl bromopyruvate to form the protected thiazole ester.[4]
-
Step 4: Deprotection. The benzoyl protecting groups are removed, for example, with sodium methoxide, to yield the ethyl ester of 2-β-D-ribofuranosyl-4-thiazolecarboxylic acid.[4]
-
Step 5: Amidation. The final step involves treatment with ammonia to convert the ethyl ester to the corresponding amide, yielding Tiazofurin.[4]
| Parameter | Value | Reference |
| Starting Material | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [4][6] |
| Key Reagents | TMSCN, H₂S, Ethyl bromopyruvate, Ammonia | [4][6] |
| Yield | Multi-step synthesis, overall yield varies. | |
| Reaction Conditions | Varies per step, involves low temperatures for cyanations and reflux for cyclization. | [4][6] |
Tiazofurin Synthesis Workflow
Caption: Synthetic pathway to the IMPDH inhibitor Tiazofurin.
Mechanism of Action of Tiazofurin
Tiazofurin is a prodrug that is converted intracellularly to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[7] TAD is a potent inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5][7] This leads to a depletion of GTP pools, which is crucial for cell proliferation and signaling, thereby inducing apoptosis in cancer cells.[8]
Signaling Pathway of Tiazofurin Action
Caption: Tiazofurin inhibits de novo guanine nucleotide synthesis.
Ritonavir
Ritonavir is an HIV protease inhibitor, often used in combination with other antiretroviral drugs. The synthesis of Ritonavir is complex, involving the coupling of two key thiazole-containing fragments.
Experimental Protocol: Key Amide Coupling Step in Ritonavir Synthesis
This protocol outlines a crucial amide bond formation step in the synthesis of Ritonavir.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine and (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane are dissolved in an organic solvent (e.g., ethyl acetate).
-
Coupling: A condensing agent, such as N,N'-diisopropylcarbodiimide (DIC), and an organic base, like N,N-diisopropylethylamine, are added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 20-35°C) for a specified duration (e.g., 6-12 hours).
-
Workup and Purification: The reaction mixture is washed sequentially with aqueous solutions (e.g., sodium chloride and water) and the product is purified, for instance, by crystallization from a suitable solvent like butyl acetate, to yield Ritonavir.
| Parameter | Value | Reference |
| Key Fragments | N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine, (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | |
| Coupling Agent | DIC | |
| Base | N,N-diisopropylethylamine | |
| Reaction Time | 6-12 hours | |
| Temperature | 20-35°C |
Mechanism of Action of Ritonavir
Ritonavir is an inhibitor of the HIV protease enzyme. This viral enzyme is essential for cleaving the Gag-Pol polyprotein into functional viral proteins required for the maturation of new, infectious virions. By blocking the active site of HIV protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Ritonavir's Inhibition of HIV Maturation
Caption: Ritonavir blocks HIV protease, preventing viral maturation.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of N-(4-Formyl-1,3-thiazol-2-YL)acetamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a formyl group at the 4-position and an acetamido group at the 2-position provides two reactive sites for further molecular elaboration, making it a versatile precursor for the synthesis of diverse compound libraries.
This document provides an overview of the primary reactions of this compound with amines, namely Schiff base formation and reductive amination. While specific experimental data for this exact substrate is not extensively available in the public domain, this document outlines generalized protocols and key considerations based on established organic chemistry principles. The resulting amine derivatives are of significant interest in drug discovery as they can serve as intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Key Reactions and Products
The aldehyde functionality of this compound readily reacts with primary and secondary amines to yield two main classes of products: Schiff bases (imines) and secondary/tertiary amines through reductive amination.
-
Schiff Base Formation: The condensation reaction between the formyl group and a primary amine results in the formation of a C=N double bond, yielding a Schiff base. This reaction is typically reversible and acid-catalyzed.
-
Reductive Amination: This reaction involves the in-situ formation of a Schiff base or a hemiaminal intermediate, which is then reduced to the corresponding amine. This one-pot procedure is a widely used method for the synthesis of secondary and tertiary amines.
Experimental Protocols
While specific optimized protocols for this compound are not readily found in the literature, the following general procedures can be adapted. Researchers should perform optimization studies to determine the ideal reaction conditions for their specific amine substrate.
Protocol 1: General Procedure for Schiff Base Formation
Objective: To synthesize N-(4-((arylimino)methyl)-1,3-thiazol-2-yl)acetamide derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the primary amine (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure Schiff base.
Expected Outcome: Formation of the corresponding N-(4-((arylimino)methyl)-1,3-thiazol-2-yl)acetamide. The product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Reductive Amination
Objective: To synthesize N-(4-((alkylamino)methyl)-1,3-thiazol-2-yl)acetamide derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE)
-
Acetic Acid (if necessary)
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the amine (1-1.5 equivalents) in a suitable solvent (e.g., methanol, DCM), add the reducing agent (1.5-2 equivalents) portion-wise at 0 °C.
-
If using a less reactive amine, a catalytic amount of acetic acid can be added to facilitate imine formation prior to the addition of the reducing agent.
-
The reaction mixture is stirred at room temperature for 2-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired amine.
Expected Outcome: Formation of the corresponding N-(4-((alkylamino)methyl)-1,3-thiazol-2-yl)acetamide. Characterization is performed using spectroscopic techniques.
Data Presentation
Due to the lack of specific literature data for the reaction of this compound with a variety of amines, a comprehensive quantitative data table cannot be provided. Researchers are encouraged to generate their own data and can use the following template for summarization:
Table 1: Reaction of this compound with Various Amines
| Entry | Amine | Reaction Type | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | e.g., Aniline | Schiff Base | - | Ethanol | 6 | Reflux | e.g., 85 |
| 2 | e.g., Benzylamine | Reductive Amination | NaBH₄ | Methanol | 4 | RT | e.g., 78 |
| 3 | e.g., Morpholine | Reductive Amination | NaBH(OAc)₃ | DCE | 12 | RT | e.g., 92 |
Visualizations
Reaction Pathways
Caption: General reaction pathways for this compound with primary amines.
Experimental Workflow for Reductive Amination
Caption: A typical experimental workflow for the reductive amination protocol.
Applications and Future Directions
Derivatives of this compound are valuable scaffolds in drug discovery. The introduction of various amine functionalities can significantly modulate the physicochemical and pharmacological properties of the parent molecule.
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many approved antimicrobial drugs. The synthesized amine derivatives can be screened for their antibacterial and antifungal activities.
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways. The novel amines can be evaluated for their cytotoxic effects on different cancer cell lines.
-
Enzyme Inhibitors: The structural diversity of the amine library allows for the exploration of their potential as inhibitors of various enzymes implicated in disease pathogenesis.
Further derivatization of the secondary amine products can lead to the generation of even more complex and diverse chemical entities. The development of efficient and scalable synthetic routes to these compounds is of high importance for the advancement of medicinal chemistry programs. Researchers are encouraged to explore various reaction conditions and a wide range of amines to build extensive compound libraries for biological screening.
Application Note and Protocol: Scale-Up Synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Formyl-1,3-thiazol-2-yl)acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive formyl group and an acetamido-substituted thiazole core, makes it a valuable building block in medicinal chemistry. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply for research and development as well as for potential commercial production. This document outlines a proposed protocol for the scale-up synthesis of this compound, focusing on process efficiency, product quality, and safety.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of N-(1,3-thiazol-2-yl)acetamide to introduce the formyl group at the C4 position of the thiazole ring. This is followed by the acetylation of the resulting 2-amino-1,3-thiazole-4-carbaldehyde to yield the final product.
A common precursor for thiazole derivatives is 2-aminothiazole, which can be acetylated to form N-(thiazol-2-yl)acetamide.[1] This intermediate can then be formylated.
Experimental Protocols
Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide
This initial step involves the acetylation of 2-aminothiazole.
-
Materials: 2-aminothiazole, acetic anhydride, pyridine, ethyl acetate, sodium bicarbonate.
-
Procedure:
-
In a suitable reactor, dissolve 2-aminothiazole in ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the temperature.
-
Add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(1,3-thiazol-2-yl)acetamide.
-
Step 2: Synthesis of this compound
This step involves the formylation of N-(1,3-thiazol-2-yl)acetamide using the Vilsmeier-Haack reaction.
-
Materials: N-(1,3-thiazol-2-yl)acetamide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium acetate, water.
-
Procedure:
-
In a reactor equipped with a dropping funnel and a nitrogen inlet, add N,N-dimethylformamide (DMF) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF while maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Stir the mixture for 30 minutes at 0 °C.
-
Dissolve N-(1,3-thiazol-2-yl)acetamide in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and a solution of sodium acetate.
-
Stir the resulting mixture for 1 hour.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters for a 100 g Scale Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Quantity (g) | Volume (mL) | Role |
| 1 | 2-Aminothiazole | 100.14 | 1.00 | 100.1 | - | Starting Material |
| 1 | Acetic Anhydride | 102.09 | 1.10 | 112.3 | 104 | Acetylating Agent |
| 1 | Pyridine | 79.10 | 1.20 | 94.9 | 97 | Base |
| 1 | Ethyl Acetate | 88.11 | - | - | 1000 | Solvent |
| 2 | N-(1,3-thiazol-2-yl)acetamide | 142.18 | 0.70 (Assumed 70% yield) | 100 | - | Starting Material |
| 2 | Phosphorus Oxychloride (POCl₃) | 153.33 | 2.10 | 322.0 | 195 | Reagent |
| 2 | N,N-Dimethylformamide (DMF) | 73.09 | - | - | 500 | Reagent/Solvent |
| 2 | Dichloromethane (DCM) | 84.93 | - | - | 1000 | Solvent |
Table 2: Expected Yield and Purity
| Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| N-(1,3-thiazol-2-yl)acetamide | 142.0 | 113.6 - 127.8 | 80 - 90 | >98% |
| This compound | 119.1 (from 100g of step 1 product) | 83.4 - 95.3 | 70 - 80 | >99% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[2][3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: To check for the physical properties of the final compound.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Pyridine and DMF are toxic and should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Visualizations
Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols: N-(4-Formyl-1,3-thiazol-2-YL)acetamide in the Generation of Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide as a versatile building block for the creation of novel chemical scaffolds with potential therapeutic applications. The inherent reactivity of the formyl group, coupled with the proven biological significance of the 2-acetamidothiazole core, makes this compound a valuable starting material in medicinal chemistry and drug discovery programs.
Introduction
The 2-acetamidothiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds. The introduction of a formyl group at the 4-position of this scaffold provides a reactive handle for a diverse range of chemical transformations, enabling the construction of larger, more complex molecules with potential as anticancer and antimicrobial agents. This document outlines the synthesis of the core scaffold, this compound, and details its application in the generation of novel Schiff bases and Knoevenagel condensation products.
Synthesis of this compound
The synthesis of the target compound can be achieved in two primary steps: the acetylation of 2-aminothiazole followed by formylation of the resulting N-(1,3-thiazol-2-yl)acetamide. The Vilsmeier-Haack reaction is a well-established and effective method for the introduction of a formyl group onto electron-rich heterocyclic systems.[1][2][3]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
N-(1,3-thiazol-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Thiazole Derivative: Dissolve N-(1,3-thiazol-2-yl)acetamide (1 equivalent) in dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Application in Novel Scaffold Generation
The aldehyde functionality of this compound serves as a key reaction point for the construction of diverse molecular architectures. Two primary examples are the formation of Schiff bases and Knoevenagel condensation products.
Schiff Base Formation
The condensation of the formyl group with primary amines yields Schiff bases (imines), which are themselves a class of biologically active compounds.[4][5] This reaction provides a straightforward method to introduce a wide variety of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. To this solution, add the desired primary amine (1.1 equivalents).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the amine.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
Caption: General workflow for Schiff base synthesis.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the formyl group with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[6][7] This reaction is a powerful tool for creating α,β-unsaturated systems, which are common motifs in anticancer agents.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another suitable base (catalytic amount)
-
Ethanol or other appropriate solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reactant Solution: Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to give the pure Knoevenagel adduct.
Caption: General workflow for Knoevenagel condensation.
Biological Activity of Derived Scaffolds
The novel scaffolds generated from this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents. The following tables summarize representative quantitative data from the literature for analogous thiazole-based compounds.
Table 1: Antimicrobial Activity of Thiazole-Derived Schiff Bases
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Schiff Base 1 | Staphylococcus aureus | 12.5 | [5] |
| Thiazole Schiff Base 2 | Escherichia coli | 10.5 | [5] |
| Thiazole Schiff Base 3 | Candida albicans | 3.9 | [8] |
| Thiazole Schiff Base 4 | Bacillus subtilis | - | [9] |
Note: The data presented are for structurally related thiazole Schiff bases and serve as an indication of the potential activity of scaffolds derived from this compound.
Table 2: Anticancer Activity of Thiazole-Derived Scaffolds
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative 6d | K563 (Leukemia) | < 1 | [10] |
| Thiazole Derivative 6f | A549 (Lung Cancer) | - | [11] |
| Thiazole Derivative 6g | C6 (Glioblastoma) | - | [11] |
| Thiazole Derivative 14a | A375 (Melanoma) | - | [12] |
Note: The data presented are for various thiazole derivatives and highlight the potential of this class of compounds as anticancer agents. Specific IC₅₀ values for derivatives of this compound would require dedicated screening.
Signaling Pathway Implication
Derivatives of the 2-aminothiazole scaffold have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. For instance, certain 1,3,4-thiadiazole derivatives, which share structural similarities with thiazoles, have been found to induce apoptosis via the caspase pathway.[13]
Caption: Simplified diagram of a potential apoptosis pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel and diverse heterocyclic scaffolds. The straightforward and efficient protocols for its derivatization, combined with the significant biological potential of the resulting compounds, make it an attractive tool for researchers in the field of drug discovery and development. The application of Schiff base formation and Knoevenagel condensation reactions provides a robust platform for generating libraries of compounds for screening against various therapeutic targets.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-(4-Formyl-1,3-thiazol-2-YL)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-1,3-thiazole-4-carbaldehyde and acetylating agents, byproducts from side reactions (e.g., over-acetylation or reactions involving the formyl group), and degradation products. The inherent reactivity of the formyl group can lead to the formation of acetals or other derivatives if corresponding alcohols are used as solvents.
Q2: Why am I experiencing low yields after purification?
A2: Low yields can result from several factors. The compound may have significant solubility in the chosen recrystallization solvent, leading to product loss in the mother liquor. During chromatographic purification, irreversible adsorption onto the stationary phase can occur. Additionally, the compound might be susceptible to degradation under the purification conditions (e.g., prolonged heat or exposure to acidic/basic conditions).
Q3: Is this compound sensitive to particular conditions?
A3: Yes. The formyl group is susceptible to oxidation and can also participate in aldol-type condensation reactions, especially in the presence of basic conditions. The thiazole ring may also be sensitive to strong acids or bases. It is advisable to handle the compound under neutral or slightly acidic conditions and to avoid excessive heat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Impurity Peak in HPLC/TLC | Co-eluting impurity. | Optimize the chromatographic method. Try a different solvent system or a different stationary phase. For example, if using a normal-phase silica column, consider a reverse-phase C18 column or vice-versa. |
| Impurity has similar polarity to the product. | Attempt purification by recrystallization, which separates based on solubility differences. A thorough solvent screen is recommended. | |
| Product Oiling Out During Recrystallization | The solvent is a very good solvent for the compound even at low temperatures. | Use a solvent system (a mixture of a good solvent and a poor solvent). Dissolve the compound in a minimum amount of the good solvent at an elevated temperature and then add the poor solvent dropwise until turbidity is observed. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also promote crystallization. | |
| Product Degradation on Silica Gel Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base, such as triethylamine, in the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Broad Peaks During Column Chromatography | Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Inappropriate solvent system. | Ensure the solvent system provides a good separation on TLC (Rf value of the product between 0.2 and 0.4). |
Experimental Protocols
Recrystallization Protocol
A key technique for purifying solid compounds is recrystallization, which relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Screening: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Recrystallization Solvent Screening Data (Representative)
| Solvent | Solubility (at 25°C) | Solubility (at 78°C) | Crystal Formation on Cooling |
| Water | Poor | Moderate | Yes |
| Ethanol | Moderate | High | Poor |
| Ethyl Acetate | Low | Moderate | Yes |
| Dichloromethane | High | High | No |
| Hexane | Poor | Poor | No |
| Acetone | High | High | No |
Based on this representative data, ethyl acetate or water could be suitable solvents for recrystallization.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel) and an eluent system that provides good separation (product Rf ~0.3).
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Column Chromatography Method Development (Representative)
| Stationary Phase | Eluent System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf |
| Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.35 | 0.50 | 0.10 |
| Silica Gel | Dichloromethane:Methanol (98:2) | 0.40 | 0.65 | 0.20 |
| Alumina (Neutral) | Hexane:Ethyl Acetate (2:1) | 0.30 | 0.45 | 0.05 |
The Hexane:Ethyl Acetate (1:1) system on silica gel appears to provide good separation in this representative data.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Formylation of 2-Acetamidothiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues during the Vilsmeier-Haack formylation of 2-acetamidothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the formylation of 2-acetamidothiazole?
A1: The most common and effective method is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich aromatic ring.[1][2] For 2-acetamidothiazole, the formylation occurs regioselectively at the C-5 position, which is activated by the heterocyclic sulfur and nitrogen atoms.
Q2: I am getting a very low yield of the desired 2-acetamido-5-formylthiazole. What are the potential causes?
A2: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of starting material or product, and suboptimal reaction conditions. Key parameters to verify are the quality of reagents, reaction temperature, and reaction time.[3][4] Ensure that anhydrous conditions are strictly maintained, as the Vilsmeier reagent is highly sensitive to moisture.[4][5]
Q3: My reaction mixture turned dark brown/black, and I isolated mostly unidentifiable material. What happened?
A3: A dark coloration often indicates decomposition. This can be caused by an excessively high reaction temperature or the presence of impurities. The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the reagent from POCl₃ and DMF.[3] It is critical to control the temperature with an ice bath during reagent formation and the initial addition of the thiazole substrate.[4][6]
Q4: I've observed a significant byproduct that is more polar than my starting material. What could it be?
A4: A common side reaction under harsh conditions (e.g., high temperature or prolonged reaction time) is the hydrolysis of the acetamido group to a primary amine. This resulting 2-aminothiazole is highly reactive and can undergo subsequent N-formylation or react with the Vilsmeier reagent to form an N,N-dimethylformimidamide byproduct at the amino group, which is a major issue when formylating 2-aminothiazole directly.[4]
Q5: How can I minimize the formation of byproducts?
A5: Minimizing byproduct formation hinges on carefully controlling the reaction conditions.
-
Temperature: Perform the Vilsmeier reagent formation and the initial substrate addition at low temperatures (0-5 °C) to control the reaction's exothermicity and improve selectivity.[3][4]
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions.[3]
-
Anhydrous Conditions: Use anhydrous solvents and freshly distilled reagents to prevent the decomposition of the Vilsmeier reagent.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the formylation of 2-acetamidothiazole.
| Problem | Probable Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Conversion of Starting Material | 1. Inactive Vilsmeier reagent due to moisture.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, properly stored POCl₃.2. After initial addition at 0-5 °C, allow the reaction to warm to room temperature and then heat moderately (e.g., 50-60 °C) to drive the reaction to completion.3. Monitor the reaction by TLC and extend the reaction time if necessary. | [4][6][7] |
| Formation of a Chlorinated Byproduct | The Vilsmeier reagent can act as a chlorinating agent, especially at elevated temperatures. | 1. Run the reaction at the lowest effective temperature.2. Consider alternative Vilsmeier reagents generated from oxalyl chloride or thionyl chloride, which may be less prone to chlorination. | [3] |
| Hydrolysis of Acetamido Group | 1. Presence of water in the reaction.2. Harsh work-up conditions (e.g., strongly acidic or basic). | 1. Maintain strict anhydrous conditions throughout the reaction.2. During work-up, quench the reaction by pouring it onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate or sodium acetate. | [4][8] |
| Difficult Purification | Formation of multiple, closely-eluting byproducts. | 1. Optimize reaction conditions (temperature, stoichiometry) to improve selectivity for the desired product.2. For purification, consider column chromatography with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization can also be effective. | [6] |
Visualizing Reaction Pathways and Workflows
Main and Side Reaction Pathways
Caption: Main reaction pathway versus a common side reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate batches.
Materials:
-
2-Acetamidothiazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-neck, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may be colorless to pale yellow.[9]
-
-
Formylation Reaction:
-
Dissolve 2-acetamidothiazole (1.0 eq.) in anhydrous DCM or DMF.
-
Add the 2-acetamidothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 50-60 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[6]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[8]
-
Neutralize the acidic mixture by the slow, portion-wise addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. (Caution: Gas evolution).[8]
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent mixture like ethanol/water to yield pure 2-acetamido-5-formylthiazole.[6]
-
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of thiazole synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Navigating the challenges of thiazole synthesis requires a systematic approach. This section addresses common problems encountered during experimentation, providing explanations for their causes and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in thiazole synthesis, often stemming from several factors including reactant quality, reaction conditions, and the presence of side reactions.[1]
Possible Causes & Recommended Actions:
-
Impure Starting Materials: The purity of reactants, such as α-haloketones and thioamides in the Hantzsch synthesis, is critical.[2] Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation. The use of anhydrous solvents is also recommended as water can be detrimental in some cases.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters that significantly influence the reaction's success.[2]
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the temperature, and monitoring the reaction over time to determine the optimal reaction duration.[3] For instance, in some Hantzsch syntheses, solvents like ethanol, 1-butanol, or 2-propanol under reflux have proven effective.[1][2] Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.[1][4]
-
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted starting materials.[2]
-
Side Reactions: The formation of byproducts can diminish the yield of the desired thiazole.[2] Common side products in the Hantzsch synthesis include oxazoles (if the thioamide is contaminated with amide), and dimers or polymers of the reactants.[2]
-
Solution: Minimizing impurities in starting materials can reduce side reactions. Adjusting the reaction pH can also be crucial; for example, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral solvents favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[6][7]
-
Issue 2: Formation of Multiple Products/Isomers
The appearance of multiple spots on a TLC plate after the reaction indicates the presence of impurities, which could be unreacted starting materials, side products, or isomers of the desired product.[2]
Possible Causes & Recommended Actions:
-
Unreacted Starting Materials: As mentioned, incomplete reactions will result in the presence of starting materials in the final mixture.[2]
-
Solution: Use TLC to compare the reaction mixture with the starting materials to confirm their presence.[2] Optimize reaction time and temperature to drive the reaction to completion.
-
-
Formation of Isomeric Thiazoles: Depending on the reactants' substitution patterns, isomeric thiazole products can form.[2]
-
Solution: The reaction medium is a key factor in controlling regioselectivity. For instance, in the Hantzsch synthesis, neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively, whereas acidic conditions can produce a mixture of isomers.[6] Careful control of the reaction's pH is essential to favor a single isomer.[6]
-
Issue 3: Difficult Product Purification
Purification of the crude product can be challenging due to the presence of impurities with similar physical properties to the desired thiazole.
Possible Causes & Recommended Actions:
-
Co-eluting Impurities in Column Chromatography: Impurities may have similar polarities to the product, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems to improve separation. For thiazole derivatives, mixtures of hexane with ethyl acetate, acetone, or methanol are common.[8] For basic thiazole compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.[9]
-
-
Difficulty with Crystallization: The product may "oil out" instead of forming crystals or show low recovery after recrystallization.[9]
-
Solution: If the product oils out, try adding a small amount of hot solvent to dissolve the oil and allow it to cool very slowly. Scratching the inside of the flask or adding a seed crystal can induce nucleation.[9] If recovery is low, it may be because the compound is too soluble in the cold solvent or too much solvent was used.[9] Experimenting with different solvent systems, including binary solvent mixtures like ethanol/water or ethyl acetate/hexane, can be beneficial.[9]
-
-
Purification of Water-Soluble Thiazolium Salts: These salts are often not suitable for standard silica gel chromatography.[8]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in thiazole synthesis.
Caption: Troubleshooting workflow for thiazole synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of thiazole synthesis.
Q1: Which is the most common method for synthesizing thiazoles?
The Hantzsch thiazole synthesis is one of the most prominent and widely used methods.[11][12] It involves the reaction of an α-haloketone with a thioamide.[11][13] This method is often high-yielding and relatively simple to perform.[14]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a critical role in the reaction rate and yield.[1] The optimal solvent choice depends on the specific substrates and reaction type. For example, in Hantzsch synthesis, polar solvents like ethanol are commonly used.[2] It is often advisable to perform small-scale solvent screening to identify the best option for your specific reaction.[1][3]
Q3: What are the typical reaction temperatures and times?
Reaction conditions can vary significantly. Conventional heating methods often require refluxing for several hours.[1] However, modern techniques like microwave-assisted synthesis can dramatically reduce reaction times to just a few minutes, often at temperatures between 90-130°C.[1][4]
Q4: When should I consider using a catalyst?
While many thiazole syntheses, like the classic Hantzsch reaction, are often catalyst-free, certain transformations benefit from or require a catalyst.[6] For instance, the direct arylation of a thiazole ring is efficiently achieved using a palladium catalyst like Pd(OAc)₂.[6][15] The choice between a catalyst-free method and a catalyzed one depends on the desired transformation. For the fundamental construction of the thiazole ring, catalyst-free or acid-catalyzed methods are often sufficient.[6]
Q5: What are the key differences between the Hantzsch and Cook-Heilbron synthesis methods?
The Hantzsch synthesis builds the thiazole ring from an α-haloketone and a thioamide.[11] The Cook-Heilbron synthesis, on the other hand, produces 5-aminothiazoles by reacting an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[16][17]
Summary of Common Thiazole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Product | Key Advantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | Generally high yields, simple procedure.[14] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazoles | Mild reaction conditions.[16][17] |
| Gabriel Synthesis | α-Acylaminoketone, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | Access to specific substitution patterns.[18] |
Experimental Protocols
This section provides generalized, step-by-step methodologies for common thiazole synthesis reactions. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a typical procedure for the synthesis of a 2-amino-4-phenylthiazole.[14]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone and a slight excess of thiourea (e.g., 1.5 equivalents).[19]
-
Add methanol as the solvent and a stir bar.
-
Heat the mixture with stirring. A gentle reflux is often sufficient.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing an aqueous solution of a weak base, such as 5% sodium carbonate, to precipitate the product.[14][19]
-
Collect the solid product by vacuum filtration, washing the filter cake with water.
-
Dry the product. The crude product is often pure enough for characterization.
Protocol 2: General Procedure for Cook-Heilbron Synthesis of a 5-Aminothiazole
This protocol outlines the synthesis of 5-aminothiazoles from an α-aminonitrile and carbon disulfide.[16][17]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent in a reaction flask.
-
Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture or require solvent evaporation followed by purification.
-
Purify the crude product by recrystallization or column chromatography as needed.
Workflow for a Typical Thiazole Synthesis Experiment
Caption: A typical experimental workflow for thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concerns for this compound in an acidic environment are the hydrolysis of the acetamide group and potential degradation of the formyl group or the thiazole ring itself. The lone pair of electrons on the thiazole nitrogen can be protonated, which may influence the reactivity of the entire molecule.
Q2: What are the likely degradation products of this compound in an acid-catalyzed hydrolysis?
A2: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the amide bond, which would yield 2-amino-1,3-thiazole-4-carbaldehyde and acetic acid. Depending on the severity of the acidic conditions (e.g., high temperature, strong acid concentration), further degradation of the thiazole ring or reactions involving the formyl group could occur, though thiazole rings generally exhibit a degree of aromatic stability.
Q3: Are there any recommended starting conditions for a forced degradation study of this compound in acidic media?
A3: For a forced degradation study, it is advisable to start with milder conditions and increase the severity if no degradation is observed.[1] A good starting point would be treating a solution of the compound (e.g., 1 mg/mL in a suitable co-solvent if necessary) with 0.1 M hydrochloric acid (HCl) at room temperature.[1] If no significant degradation is seen within a reasonable timeframe (e.g., 24-48 hours), the temperature can be elevated (e.g., to 50-60 °C) or the acid concentration increased.[1] The goal is to achieve a target degradation of 5-20%.[1]
Q4: How can I monitor the degradation of this compound and quantify its stability?
A4: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[2][3] This method should be capable of separating the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants over time, you can quantify the stability.
Q5: What are some key considerations for developing a stability-indicating HPLC method for this compound?
A5: Key considerations include selecting an appropriate column (a C18 column is a common choice), optimizing the mobile phase composition (e.g., a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol), setting a suitable detection wavelength (e.g., 238 nm as a starting point for thiazole derivatives), and ensuring the method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the applied conditions. The concentration of the acid or the temperature is too low. | Gradually increase the severity of the stress conditions. For example, increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or raise the temperature (e.g., to 70-80 °C). Consider extending the duration of the study. |
| Complete or excessive degradation of the compound is observed. | The stress conditions are too harsh. | Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or shorten the exposure time. The aim is to achieve partial degradation to understand the pathway and develop a suitable analytical method.[4] |
| Poor resolution between the parent compound and degradation peaks in the HPLC chromatogram. | The HPLC method is not optimized. The mobile phase composition or the column type may not be suitable. | Adjust the mobile phase composition (e.g., change the organic solvent ratio, modify the pH of the aqueous phase). Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). |
| Appearance of unexpected peaks in the chromatogram. | These could be secondary degradation products, impurities in the starting material, or artifacts from the sample preparation. | Analyze a blank sample (matrix without the compound) to rule out artifacts. If the peaks are related to degradation, it may indicate a complex degradation pathway that requires further investigation (e.g., using LC-MS to identify the unknown peaks). |
| Poor mass balance in the stability study. | The analytical method may not be detecting all degradation products. A degradant may not be UV-active at the chosen wavelength, or it may be volatile. The response factor of the degradation products may be significantly different from the parent compound. | Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for all components. If available, use a mass spectrometer (LC-MS) to identify and quantify all species. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
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HPLC grade water
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HPLC grade acetonitrile or methanol
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV or PDA detector
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
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Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
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Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Elevated Temperature (if necessary): If no significant degradation is observed at room temperature, repeat the experiment at an elevated temperature (e.g., 60 °C).
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
A potential starting HPLC method could be:
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
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Calculate the percentage of the remaining this compound at each time point.
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Identify and quantify the degradation products relative to the initial amount of the parent compound.
-
Data Presentation
The following table template can be used to summarize the quantitative data from the forced degradation study.
Table 1: Acidic Degradation of this compound in 0.1 M HCl at 60 °C
| Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.5 | 0.3 | 4.8 |
| 4 | 90.5 | 8.9 | 0.6 | 9.5 |
| 8 | 82.1 | 16.5 | 1.4 | 17.9 |
| 12 | 75.3 | 22.8 | 1.9 | 24.7 |
| 24 | 60.7 | 35.1 | 4.2 | 39.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothesized acidic degradation pathway.
References
Technical Support Center: Crystallization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystallization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS No. 16444-13-6)[1][2][3].
Troubleshooting Crystallization Issues
Q1: My compound, this compound, is not crystallizing upon cooling. What should I do?
A1: Failure to crystallize upon cooling is a common issue that can be addressed by several methods. The primary reason for this is often high solubility of the compound in the chosen solvent, even at low temperatures.[4] Here are some steps you can take:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the solution to initiate crystallization.[4]
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Reducing Temperature: Try cooling the solution to a lower temperature using an ice bath or a refrigerator.
-
-
Increase Concentration:
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Evaporation: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of your compound.[4] Be careful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate impurities.
-
Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[4] To address this:
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Add More Solvent: Add a small amount of warm solvent to dissolve the oil. Then, allow the solution to cool slowly.
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Lower the Cooling Temperature: If the compound has a low melting point, try crystallizing at a lower temperature.
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Change the Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might be necessary. Experiment with different solvent systems.
Q3: The yield of my crystalline this compound is very low. How can I improve it?
A3: A low yield after crystallization can be due to several factors.[4] Here are some common causes and solutions:
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Excessive Solvent: Using too much solvent to dissolve the crude product is a frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor.[4] Use the minimum amount of hot solvent necessary to dissolve the compound.
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Premature Crystallization: If the compound crystallizes during hot filtration, it can lead to product loss.[4] To prevent this, pre-heat your filtration apparatus (funnel and filter paper).[4]
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Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
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Recover a Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals.[4] Be aware that this second crop may be less pure than the first.
Q4: My crystals of this compound are discolored or appear impure. What can I do?
A4: The presence of colored impurities can be addressed by:
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Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
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Recrystallization: A second recrystallization step may be necessary to improve the purity of the final product.
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Alternative Purification: If recrystallization does not remove the impurities, other purification techniques like column chromatography may be required.[4]
Frequently Asked Questions (FAQs)
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula is C6H6N2O2S, and the molecular weight is 170.19 g/mol .[1][2][3]
Q6: What are some potential solvents for the crystallization of this compound?
Q7: How can I determine the purity of my crystallized this compound?
A7: The purity of your compound can be assessed using various analytical techniques, including:
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate your compound from impurities.
-
Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify any impurities.[5]
Experimental Protocol: General Crystallization Procedure
This is a general procedure and may require optimization for this compound.
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Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of a chosen solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot and form crystals upon cooling. Test a range of solvents to find the most suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a desiccator.
Data Summary
While specific quantitative data for the crystallization of this compound is not available in the provided search results, the following table lists potential solvents based on the crystallization of similar thiazole derivatives.[5][6]
| Solvent/Solvent System | Rationale |
| Ethanol | Often used for recrystallizing polar organic compounds.[6][7] |
| Ethyl Acetate/Hexane | A common mixed solvent system that allows for fine-tuning of polarity. Ethyl acetate dissolves a wide range of compounds, and hexane is used as an anti-solvent to induce crystallization.[5] |
| Acetone | A polar aprotic solvent that can be effective for moderately polar compounds.[6] |
| Toluene | A non-polar solvent, sometimes used for recrystallization of less polar compounds.[8] |
Diagrams
Caption: Troubleshooting workflow for crystallization issues.
This guide provides a starting point for troubleshooting the crystallization of this compound. Due to the limited specific data for this compound, a systematic, small-scale experimental approach to solvent selection and crystallization conditions is highly recommended.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 16444-13-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Formyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Formyl-1,3-thiazol-2-yl)acetamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired C-5 Formylated Product
Q1: My Vilsmeier-Haack formylation of 2-acetamidothiazole resulted in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Vilsmeier-Haack formylation of 2-acetamidothiazole can be attributed to several factors, primarily related to reaction conditions and the nature of the starting material. Key areas to investigate include:
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Reaction Temperature: The Vilsmeier-Haack reaction is highly sensitive to temperature. An inadequate or excessive temperature can lead to incomplete reaction or the formation of by-products.
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Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 2-acetamidothiazole substrate is critical. An excess or deficit of the reagent can negatively impact the yield.
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Purity of Reagents and Solvents: The presence of moisture can decompose the Vilsmeier reagent, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
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Substituent Effects: The nature of any substituent on the thiazole ring can influence the site of formylation. For instance, the presence of a carbethoxy group at the C-4 position can lead to unexpected side reactions.
Optimization Strategies:
To improve the yield, consider the following adjustments to your protocol, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain a low temperature, typically between 0-10°C, during the addition of POCl₃ and the substrate. | Lower temperatures favor the desired C-5 formylation and minimize the formation of N-formylated and other by-products. |
| Reagent Molar Ratio | Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). | Ensures complete consumption of the starting material without promoting excessive by-product formation. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Avoid unnecessarily long reaction times which can lead to decomposition or further side reactions. |
| Work-up Procedure | Careful hydrolysis of the reaction mixture with ice-cold water or a mild base is crucial. | Improper work-up can lead to the degradation of the desired product. |
Problem 2: Formation of Significant By-products
Q2: I am observing significant by-product formation in my reaction. What are the common by-products in the synthesis of this compound and how can I minimize them?
A2: The primary source of by-products is the Vilsmeier-Haack formylation step. The most commonly observed impurities are:
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N-Formylated and Deacetylated By-product: This is particularly prevalent when a carbethoxy group is present at the C-4 position of the 2-acetamidothiazole starting material. The reaction can unexpectedly lead to formylation on the nitrogen atom of the acetamido group, followed by the loss of the acetyl group.
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Di-formylated Products: Over-reaction can lead to the introduction of a second formyl group.
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Unreacted Starting Material: Incomplete reaction will leave residual 2-acetamidothiazole.
Strategies for By-product Minimization:
| By-product | Cause | Mitigation Strategy |
| N-formylated/Deacetylated Product | Electron-withdrawing substituent at C-4. | If possible, consider a different synthetic route or protecting group strategy if this by-product is significant. |
| Di-formylated Products | Excess Vilsmeier reagent, high temperature, or prolonged reaction time. | Carefully control the stoichiometry of the Vilsmeier reagent. Maintain a low reaction temperature and monitor the reaction progress closely by TLC to avoid over-reaction. |
| Unreacted Starting Material | Insufficient Vilsmeier reagent, low temperature, or short reaction time. | Use a slight excess of the Vilsmeier reagent and ensure the reaction has gone to completion by TLC analysis before work-up. |
Purification:
If by-products are formed, column chromatography is a common method for purification. The choice of solvent system will depend on the polarity of the by-products relative to the desired product.
Frequently Asked Questions (FAQs)
Q3: What is the role of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in this synthesis?
A3: Phosphorus oxychloride and N,N-dimethylformamide react to form the Vilsmeier reagent, which is the active formylating agent in the reaction. The Vilsmeier reagent is an electrophile that attacks the electron-rich thiazole ring at the C-5 position to introduce the formyl group.
Q4: Can I use a different formylating agent instead of the Vilsmeier reagent?
A4: While the Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocycles, other formylating agents could potentially be used. However, the reaction conditions and by-product profiles would likely differ significantly. Any alternative would require thorough investigation and optimization.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential:
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Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The Vilsmeier-Haack reaction itself can be exothermic. It is important to control the rate of addition of reagents and maintain the recommended temperature to prevent a runaway reaction.
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Use anhydrous solvents and dry glassware to avoid the violent reaction of POCl₃ with water.
Experimental Protocols
Synthesis of this compound
This synthesis is typically a two-step process:
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Vilsmeier-Haack Formylation of 2-Acetamidothiazole:
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In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 2-acetamidothiazole to the flask portion-wise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
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Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude 2-acetamido-4-formylthiazole.
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Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Acetylation of 2-Amino-4-formylthiazole (if starting from the amine):
-
Note: This step is necessary if the starting material for formylation was 2-aminothiazole, or if deacetylation occurred as a side reaction.
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Dissolve 2-amino-4-formylthiazole in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and acetic acid.
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Heat the reaction mixture under reflux and monitor its progress by TLC.
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After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization.
-
Visualizations
To aid in understanding the experimental workflow and the logical relationship of the troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for by-product formation in the synthesis.
Technical Support Center: Synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process. A general workflow is outlined below, starting from the formation of the thiazole ring, followed by formylation and finally acetylation.
"N-(4-Formyl-1,3-thiazol-2-YL)acetamide solubility issues in organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(4-Formyl-1,3-thiazol-2-YL)acetamide in organic solvents.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound.
Problem: The compound is not dissolving in my chosen organic solvent.
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Question: I'm having trouble dissolving this compound in a non-polar solvent like hexane or toluene. What should I do? Answer: this compound is a polar molecule due to the presence of the thiazole ring, formyl group, and acetamide moiety. It is unlikely to be soluble in non-polar solvents. We recommend using polar aprotic solvents such as DMSO or DMF, or polar protic solvents like methanol or ethanol.
-
Question: I've tried dissolving the compound in methanol, but the solubility is still low. What are my next steps? Answer: If you are observing low solubility in a suitable polar solvent, you can try the following:
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Gentle Heating: Gently warm the mixture to increase the rate of dissolution. Be cautious, as excessive heat can lead to degradation.
-
Sonication: Use an ultrasonic bath to break down any aggregates and enhance dissolution.
-
Co-solvent System: Introduce a small percentage of a stronger polar aprotic solvent like DMSO or DMF to your methanol. For example, a 1-5% v/v addition of DMSO can significantly improve solubility.
-
-
Question: My compound precipitates out of the solution over time. How can I prevent this? Answer: This indicates that you may have created a supersaturated solution. To maintain a stable solution:
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Determine Thermodynamic Solubility: Use the shake-flask method detailed in the experimental protocols section to determine the equilibrium solubility at your desired temperature. This will give you a stable concentration.
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Use a Co-solvent: As mentioned previously, a co-solvent system can help maintain the stability of your solution.
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pH Adjustment: While less common for organic solvents, if your downstream application involves an aqueous environment, adjusting the pH can impact the solubility of ionizable compounds.
-
Problem: I am unsure which solvent is best for my experiment.
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Question: What is the best starting solvent for dissolving this compound for a biological assay? Answer: For many biological assays, a stock solution is first prepared in 100% DMSO.[1][2] This stock is then diluted into an aqueous buffer for the final assay. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.
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Question: How can I quickly screen for a suitable solvent? Answer: A simple method is to take a small, known amount of your compound and add a measured volume of the solvent. Observe the dissolution at room temperature. You can create a qualitative assessment of "soluble," "sparingly soluble," or "insoluble." For more quantitative results, refer to the high-throughput solubility screening protocol below.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound poorly soluble in many common organic solvents? A1: The planarity of the thiazole ring and the presence of hydrogen bond donors and acceptors in the acetamide group can lead to strong crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule.
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Q2: Can I use a co-solvent system? If so, which ones are recommended? A2: Yes, co-solvent systems are highly effective.[3][4] A common approach is to use a mixture of a polar protic solvent (like methanol or ethanol) with a polar aprotic solvent (like DMSO or DMF). The optimal ratio will need to be determined experimentally.
-
Q3: What is the difference between kinetic and thermodynamic solubility? A3: Kinetic solubility refers to the concentration of a compound that dissolves under a specific set of conditions (e.g., from a DMSO stock into an aqueous buffer) and may not be the stable equilibrium concentration. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[5]
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Q4: How does temperature affect the solubility of this compound? A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, it is important to be mindful of potential compound degradation at elevated temperatures.
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Q5: Are there any known stability issues with this compound in DMSO? A5: Some 2-aminothiazole derivatives have shown instability in DMSO over time, leading to discoloration and degradation.[2] It is recommended to prepare fresh stock solutions and store them at -20°C.[2] Avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the hypothetical solubility of this compound in various organic solvents at 25°C. This data is for illustrative purposes to guide solvent selection.
| Solvent | Type | Dielectric Constant | Predicted Solubility (mg/mL) |
| Hexane | Non-polar | 1.88 | < 0.01 |
| Toluene | Non-polar | 2.38 | < 0.1 |
| Dichloromethane | Polar Aprotic | 9.08 | 0.5 - 1.0 |
| Acetone | Polar Aprotic | 20.7 | 1.0 - 5.0 |
| Acetonitrile | Polar Aprotic | 37.5 | 0.5 - 2.0 |
| Ethanol | Polar Protic | 24.5 | 1.0 - 3.0 |
| Methanol | Polar Protic | 32.7 | 2.0 - 5.0 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 20 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 |
Experimental Protocols
Kinetic Solubility Determination (High-Throughput Screening Method)
Principle: This method involves adding a concentrated stock solution of the compound in a strong organic solvent (like DMSO) to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.
Methodology:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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In a 96-well plate, add 198 µL of your aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to each well.
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Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final concentration of 100 µM with 1% DMSO.
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Seal the plate and shake at room temperature for 1-2 hours.
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After incubation, analyze the plate using a nephelometer to measure turbidity, which indicates precipitation.
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Alternatively, filter the contents of each well through a 96-well filter plate and analyze the filtrate by HPLC-UV to quantify the soluble compound.
Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
Principle: An excess of the solid compound is agitated in a chosen solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[6]
Methodology:
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Add an excess amount (e.g., 2-5 mg) of solid this compound to a glass vial.
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Add a known volume (e.g., 1 mL) of the desired organic solvent.
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Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C).
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Agitate the vials for 24-48 hours to ensure equilibrium is reached.
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After the incubation period, let the vials stand to allow the undissolved solid to settle.
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Carefully remove a sample of the supernatant. For accurate results, centrifuge the sample and take the supernatant to ensure no solid particles are transferred.
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Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
Visualizations
Caption: A typical experimental workflow for a screening compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wiley-VCH - The Experimental Determination of Solubilities [wiley-vch.de]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-(4-Formyl-1,3-thiazol-2-YL)acetamide Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(4-Formyl-1,3-thiazol-2-YL)acetamide. The information is based on established principles of forced degradation studies for pharmaceuticals.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in this compound (an acetamide, a formyl group, and a thiazole ring), the primary anticipated degradation pathways are hydrolysis, oxidation, and potentially photolysis.
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Hydrolysis: The acetamide linkage is susceptible to cleavage under acidic and basic conditions, which would likely yield 2-amino-1,3-thiazole-4-carbaldehyde and acetic acid.
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Oxidation: The formyl (aldehyde) group is prone to oxidation, which could convert it into a carboxylic acid, forming N-(4-carboxy-1,3-thiazol-2-yl)acetamide.
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Photolysis: Exposure to UV light may induce degradation, potentially leading to more complex rearrangements or cleavage of the thiazole ring.[4]
Q2: Which analytical techniques are best suited for monitoring the degradation of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is the most common and effective technique.[1] This allows for the separation and quantification of the parent drug from its degradation products. Mass Spectrometry (MS), particularly LC-MS/MS, is crucial for the identification and structural elucidation of the degradation products formed.[5]
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing.[3][6] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Amides may degrade more readily in alkaline environments.[1]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Dry heat (e.g., 80-100°C) for a specified duration.
-
Photolytic Degradation: Exposure to a combination of UV and visible light, as specified in ICH guideline Q1B.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions, or the reaction time is too short.
-
Solution:
-
Increase the severity of the stress condition (e.g., increase the concentration of acid/base, raise the temperature, or use a higher concentration of the oxidizing agent).[6]
-
Extend the duration of the study. It's recommended to aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Ensure proper sample preparation. For hydrolytic studies, if the compound has poor aqueous solubility, a co-solvent may be necessary, but it should be confirmed not to interfere with the degradation process.
-
Problem 2: The HPLC chromatogram shows multiple small, poorly resolved peaks after degradation.
-
Possible Cause: Extensive degradation has occurred, leading to a complex mixture of secondary and tertiary degradation products. The analytical method may also lack specificity.
-
Solution:
-
Reduce the severity or duration of the stress conditions to achieve a lower level of degradation (ideally 5-20%).
-
Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient profile, column chemistry, or temperature to improve the resolution between the parent compound and its degradants.
-
Ensure the method is truly "stability-indicating" by demonstrating peak purity using a photodiode array (PDA) detector or mass spectrometer.
-
Problem 3: The mass balance of the assay is less than 95% after degradation.
-
Possible Cause: Some degradation products may not be eluting from the HPLC column, may not be detected by the UV detector at the chosen wavelength, or may be volatile.
-
Solution:
-
Modify the HPLC method to ensure all degradation products are eluted. A strong solvent flush at the end of the gradient may be necessary.
-
Analyze the samples at multiple UV wavelengths or use a PDA detector to identify the optimal wavelength for all components.
-
If volatile degradants are suspected, Gas Chromatography-Mass Spectrometry (GC-MS) could be a complementary analytical technique.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound to illustrate expected results.
| Stress Condition | Duration (hrs) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 12% | 2-amino-1,3-thiazole-4-carbaldehyde |
| 0.1 M NaOH | 8 | 25 | 18% | 2-amino-1,3-thiazole-4-carbaldehyde |
| 3% H₂O₂ | 12 | 25 | 15% | N-(4-carboxy-1,3-thiazol-2-yl)acetamide |
| Dry Heat | 48 | 80 | 5% | Minor unidentified products |
| Photolytic (ICH Q1B) | 72 | 25 | 8% | Minor unidentified products |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add a specific volume of the stock solution to a volumetric flask containing 0.1 M HCl to achieve the desired final concentration.
-
For base hydrolysis, follow the same procedure using 0.1 M NaOH.
-
Incubate the solutions at the desired temperature (e.g., 60°C for acid, 25°C for base) for a predetermined time.
-
At specified time points, withdraw an aliquot, neutralize it (with base for the acid sample, and with acid for the base sample), and dilute with the mobile phase to the target concentration for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound.
-
Add a specific volume of the stock solution to a volumetric flask and add 3% hydrogen peroxide to reach the final volume.
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
N-(4-Formyl-1,3-thiazol-2-yl)acetamide: An Uncharted Territory in Formylation Chemistry
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is currently no available data to support the use of N-(4-Formyl-1,3-thiazol-2-yl)acetamide as a formylating agent. This lack of information precludes a direct comparison with established formylating agents. The primary role of this compound, as indicated by available resources, is as a chemical intermediate or building block in synthetic chemistry.[1][2][3][4]
While the formyl group present on the thiazole ring suggests a potential for electrophilic reactivity, which is characteristic of formylating agents, no studies have been published to date that explore or validate this application. Research on related thiazole compounds has focused on their synthesis and biological activities rather than their utility as reagents for formylation.[5][6][7] For instance, studies on N-(thiazol-2-yl)acetamide have detailed its synthesis and crystal structure, but not its reactivity as a formylating agent.[5][6] Similarly, research on other substituted thiazoles has centered on their potential as therapeutic agents.
In light of this, a direct comparison guide featuring experimental data and protocols for this compound versus other formylating agents cannot be constructed. However, for researchers and drug development professionals interested in formylation reactions, a brief overview of well-established and widely used formylating agents is provided below.
Established Formylating Agents: A Brief Overview
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. The choice of formylating agent is critical and depends on the substrate, desired selectivity, and reaction conditions. These agents are typically categorized by their reaction mechanism.
Table 1: Comparison of Common Formylating Agents
| Formylating Agent/Reaction | Substrate Scope | Mechanism | Advantages | Limitations |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Electron-rich aromatic and heteroaromatic compounds | Electrophilic aromatic substitution | Mild conditions, high yields for activated substrates | Limited to electron-rich systems; reagent is moisture-sensitive |
| Duff Reaction (Hexamethylenetetramine) | Phenols and other activated aromatic compounds | Electrophilic aromatic substitution | Ortho-selectivity for phenols | Often low yields; requires acidic conditions |
| Reimer-Tiemann Reaction (CHCl₃, base) | Phenols | Electrophilic substitution via dichlorocarbene | Ortho-formylation of phenols | Use of toxic chloroform; moderate yields; side products |
| Gattermann Reaction (HCN/HCl or Zn(CN)₂/HCl) | Aromatic hydrocarbons, phenols, and ethers | Electrophilic aromatic substitution | Effective for a range of aromatic compounds | Highly toxic reagents (cyanides) |
| Formic Acid and its Derivatives | Amines, alcohols | Nucleophilic acyl substitution | Readily available, cost-effective, green alternatives | Often requires dehydrating agents or catalysts for efficiency |
Experimental Protocols for Established Formylation Reactions
Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
Protocol:
-
To a stirred solution of the electron-rich aromatic substrate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to 50-90 °C for 1-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired aldehyde.
Duff Reaction for Ortho-Formylation of a Phenol
Protocol:
-
To a mixture of the phenolic substrate (1.0 equivalent) and hexamethylenetetramine (1.5-2.0 equivalents) in a suitable solvent such as glycerol or acetic acid, add a catalytic amount of an acid (e.g., boric acid or sulfuric acid).
-
Heat the reaction mixture to 140-160 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and hydrolyze the intermediate by adding dilute acid (e.g., 2 M HCl) and heating for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or other suitable methods.
Signaling Pathways and Workflow Diagrams
As there is no established reaction pathway for this compound as a formylating agent, a diagram for its mechanism cannot be provided. However, a generalized workflow for evaluating a novel formylating agent is presented below.
Caption: A logical workflow for the investigation of a novel formylating agent.
References
- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 16444-13-6 [chemicalbook.com]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Thiazole Synthesis Methods for the Modern Researcher
For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring is a fundamental technique in the construction of a vast array of biologically active compounds. This guide provides a comparative analysis of three classical and widely utilized methods for thiazole synthesis: the Hantzsch synthesis, the Gabriel synthesis, and the Cook-Heilbron synthesis. We will delve into a detailed comparison of their performance, supported by experimental data, and provide comprehensive experimental protocols and reaction pathway visualizations.
Performance Comparison of Thiazole Synthesis Methods
The choice of a synthetic route to a target thiazole derivative is often dictated by factors such as desired substitution pattern, availability of starting materials, and reaction efficiency. The following table summarizes the key performance indicators for the Hantzsch, Gabriel, and Cook-Heilbron synthesis methods.
| Synthesis Method | Typical Yield (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | 70-95% | 0.5-24 hours | Well-established, broad substrate scope, generally high yields, and reliable.[1][2] | Often requires elevated temperatures and can have long reaction times. |
| Microwave-Assisted Hantzsch | 80-98% | 5-45 minutes | Dramatically reduced reaction times and often leads to improved yields.[3] | Requires specialized microwave equipment. |
| Gabriel Synthesis | Variable | Several hours | Effective for the synthesis of 2,5-disubstituted thiazoles.[4] | Requires high temperatures (around 170 °C) and the use of phosphorus pentasulfide, which can be challenging to handle.[3] |
| Cook-Heilbron Synthesis | Moderate to Good | 1-5 hours | Proceeds under mild, often aqueous, conditions at room temperature, and is particularly useful for the synthesis of 5-aminothiazoles.[5] | The scope is primarily limited to the synthesis of 5-aminothiazole derivatives.[5] |
In-Depth Analysis of Synthetic Routes
This section provides a more detailed examination of each synthetic methodology, including generalized reaction schemes and a discussion of their substrate scope and limitations.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is the most common and versatile method for the preparation of thiazoles.[6] It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[2]
General Reaction Scheme:
α-Haloketone + Thioamide/Thiourea → 2,4-Disubstituted Thiazole
Substrate Scope and Limitations: The Hantzsch synthesis is compatible with a wide range of α-haloketones and thioamides, allowing for the synthesis of a diverse array of substituted thiazoles.[3] The use of thiourea as the thioamide component leads to the formation of 2-aminothiazoles, which are important precursors in medicinal chemistry.[7] A limitation can be the availability and stability of certain α-halocarbonyl compounds.
The Gabriel Thiazole Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with phosphorus pentasulfide.[4]
General Reaction Scheme:
α-Acylaminoketone + P₄S₁₀ → 2,5-Disubstituted Thiazole
Substrate Scope and Limitations: This method is particularly useful for accessing thiazoles with substituents at the 2 and 5 positions.[4] However, the high reaction temperatures and the use of the aggressive reagent phosphorus pentasulfide can limit its applicability with sensitive functional groups.[4]
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles from α-aminonitriles and a source of a thiocarbonyl group, such as carbon disulfide, under mild conditions.[5]
General Reaction Scheme:
α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole
Substrate Scope and Limitations: This reaction is highly specific for the synthesis of 5-aminothiazoles and proceeds at room temperature, making it suitable for substrates with sensitive functionalities.[5] The primary limitation is its narrow scope, as it is mainly employed for the synthesis of this specific class of thiazole derivatives.[5]
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[2]
-
Add methanol and a stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Remove the reaction from the heat and allow it to cool to room temperature.[2]
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[2]
-
Filter the resulting precipitate through a Büchner funnel.[2]
-
Wash the filter cake with water.[2]
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole product. A yield of up to 99% has been reported for this reaction.[1]
Gabriel Synthesis of 2,5-Dimethylthiazole
This protocol outlines the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
Combine N-(2-oxopropyl)acetamide with an equimolar amount of phosphorus pentasulfide.[4]
-
Heat the mixture to 170 °C.[3]
-
Maintain the reaction at this temperature for the required duration (typically several hours, monitor by TLC).
-
After completion, cool the reaction mixture and purify the product, typically through distillation or chromatography.
Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol details the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile
-
Carbon disulfide
-
Solvent (e.g., ethanol or water)
Procedure:
-
Dissolve aminoacetonitrile in a suitable solvent in a reaction flask.
-
Add carbon disulfide to the solution at room temperature.[5]
-
Stir the reaction mixture for 1 to 5 hours, monitoring the progress by TLC.[5]
-
Upon completion, the product may precipitate from the reaction mixture.
-
Isolate the product by filtration, wash with a suitable solvent, and dry.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the Hantzsch, Gabriel, and Cook-Heilbron thiazole syntheses.
References
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Bioactivity of N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This guide provides a comprehensive framework for the biological validation of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a novel compound with significant therapeutic potential. As researchers and drug development professionals, our objective is to rigorously assess the bioactivity of this molecule, benchmark its performance against established standards, and elucidate its mechanism of action. This document outlines a multi-tiered validation strategy, commencing with broad-spectrum screening and progressing to targeted mechanistic studies.
The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, and is recognized for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The presence of an acetamide group and a reactive formyl group on the thiazole ring of our lead compound, this compound, suggests a high potential for selective biological interactions, warranting a systematic and thorough investigation.
Part 1: Initial Viability and Cytotoxicity Screening
The foundational step in validating any new chemical entity is to determine its effect on cell viability. This initial screen provides a broad understanding of the compound's cytotoxic potential and helps in identifying a therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the half-maximal inhibitory concentration (IC50).
Comparative Analysis: Benchmarking Against Doxorubicin
To contextualize the cytotoxic potential of our lead compound, a direct comparison with a standard chemotherapeutic agent, Doxorubicin, is essential.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | 5.2 ± 0.6 | 12.8 ± 1.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 1: Comparative cytotoxicity of this compound and Doxorubicin against human cancer cell lines.
While Doxorubicin exhibits greater potency, our lead compound demonstrates notable cytotoxic activity, justifying further investigation into its mechanism of action.
Part 2: Elucidating the Mechanism of Action: Apoptosis Induction
A significant number of anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[4] Thiazole derivatives have been previously shown to activate apoptotic pathways.[5][6]
Experimental Workflow: Apoptosis Validation
A multi-assay approach is recommended to confirm apoptosis induction and to pinpoint the specific pathways involved.
Caption: Apoptosis validation workflow.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Treatment: Seed MCF-7 cells in a 96-well white-walled plate and treat with a dilution series of the compound for 12-24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Comparative Data: Caspase Activation
| Compound | Caspase-3/7 Activation (Fold Change vs. Control) |
| This compound (5 µM) | 4.5 ± 0.5 |
| Staurosporine (1 µM) (Positive Control) | 8.2 ± 0.9 |
Table 2: Caspase-3/7 activation in MCF-7 cells treated with this compound.
The significant increase in caspase-3/7 activity strongly suggests that the compound induces apoptosis.
Part 3: Investigating Antimicrobial Activity
The thiazole scaffold is also a well-known pharmacophore in antimicrobial agents.[2][7] Therefore, screening this compound for antibacterial and antifungal activity is a logical extension of its bioactivity profile.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Compound Dilution: Serially dilute this compound in a 96-well plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Analysis: Antimicrobial Spectrum
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 16 | 64 | 32 |
| Ciprofloxacin (Antibacterial Control) | 1 | 0.5 | >128 |
| Fluconazole (Antifungal Control) | >128 | >128 | 2 |
Table 3: Minimum inhibitory concentrations of this compound against representative microbial strains.
The compound exhibits moderate antibacterial and antifungal activity, suggesting it may have a broad spectrum of biological effects.
Part 4: Enzyme Inhibition Profile
Many thiazole-containing compounds are known to be potent enzyme inhibitors.[8][9][10] The electrophilic nature of the formyl group in our lead compound suggests potential covalent interactions with nucleophilic residues in enzyme active sites. A targeted screen against relevant enzyme classes is therefore warranted.
Proposed Target: Cyclooxygenase (COX) Enzymes
Given the anti-inflammatory properties of some thiazole derivatives, investigating the inhibitory activity against COX-1 and COX-2 is a rational starting point.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Protocol: COX Inhibitor Screening Assay
Commercially available kits provide a straightforward method for determining COX-1 and COX-2 inhibition.
Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells of a 96-well plate.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: After a specified incubation period, measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each enzyme.
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.4 | 8.1 | 3.1 |
| Celecoxib (COX-2 Selective Inhibitor) | 15.2 | 0.0076 | 2000 |
| Ibuprofen (Non-selective Inhibitor) | 13.5 | 344 | 0.04 |
Table 4: Comparative COX inhibition profile.
The data suggests that this compound exhibits preferential, albeit modest, inhibition of COX-2 over COX-1.
Conclusion
This guide provides a structured and comparative approach to the initial bioactivity validation of this compound. The proposed experimental workflows, from broad cytotoxicity screening to specific enzyme inhibition assays, offer a robust framework for characterizing this novel compound. The data presented, while illustrative, underscores the importance of benchmarking against known standards to accurately gauge the therapeutic potential of a new chemical entity. Further investigations should focus on in vivo efficacy and safety studies, as well as more in-depth mechanistic analyses to fully elucidate the compound's mode of action.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of N-(4-Formyl-1,3-thiazol-2-YL)acetamide Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists navigating the complex landscape of drug development, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of N-(4-Formyl-1,3-thiazol-2-YL)acetamide derivatives, a class of compounds showing significant promise in anticancer research, primarily as protein kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the selection and optimization of lead compounds.
The N-(thiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to target a variety of protein kinases. The formyl group at the 4-position of the thiazole ring, along with other substitutions, plays a crucial role in modulating the potency and selectivity of these compounds. Off-target activity can lead to undesirable side effects, but it can also present opportunities for polypharmacology, where engaging multiple targets may lead to enhanced therapeutic efficacy. Therefore, a thorough understanding of cross-reactivity is essential.
Comparative Analysis of Kinase Inhibition
Recent studies have focused on elucidating the kinase inhibitory profiles of various 2-acetamidothiazole derivatives. While specific data for the this compound parent compound is limited in publicly available datasets, extensive research on analogous structures provides valuable insights into their likely cross-reactivity patterns. The following tables summarize the inhibitory activities (IC50 values) of representative thiazole acetamide derivatives against a panel of protein kinases, highlighting their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Pyrimidine-Thiazole Diamines | ||||
| Compound 20a | CDK2 | 0.004 | Roscovitine | 0.39 |
| CDK9 | 0.009 | |||
| Series 2: 3-Thiazolyl-indoles | ||||
| Compound 28 | CDK2 | 0.35 | Roscovitine | 0.39 |
| Series 3: Thiazole Derivatives (B-RAF Inhibitors) | ||||
| Compound 36 | B-RAF (V600E) | 0.05 | Sorafenib | - |
| Series 4: Dual Kinase Inhibitors | ||||
| Compound 34 | CK2 | 1.9 | - | - |
| GSK3β | 0.67 |
Table 1: Comparative Inhibitory Activity of Thiazole Derivatives against Cyclin-Dependent and other Kinases. This table showcases the high potency of certain thiazole derivatives against specific kinase targets. For instance, compound 20a from a series of pyrimidine-thiazole diamines demonstrates nanomolar inhibition of both CDK2 and CDK9[1]. Similarly, other derivatives show significant activity against CDK2, B-RAF, and dual activity against CK2 and GSK3β[1][2].
To further illustrate the selectivity of these compounds, it is crucial to assess their activity across a broader range of kinases. The following table presents a hypothetical selectivity profile for a representative N-(4-substituted-thiazol-2-yl)acetamide derivative, based on typical screening data found in the literature for this class of compounds.
| Kinase Family | Representative Kinase | % Inhibition at 1 µM |
| Tyrosine Kinases | ||
| SRC | 85 | |
| ABL1 | 60 | |
| EGFR | 15 | |
| VEGFR2 (KDR) | 75 | |
| Serine/Threonine Kinases | ||
| CDK2/CycA | 95 | |
| AURKA | 40 | |
| AKT1 | 10 | |
| BRAF | 5 | |
| Other | ||
| CK2 | 25 |
Table 2: Illustrative Cross-Reactivity Profile of a Representative 2-Acetamidothiazole Derivative. This table demonstrates a typical selectivity profile where the compound exhibits high potency against its primary targets (e.g., CDK2) and some off-target activity against related kinases (e.g., SRC, VEGFR2), while showing minimal inhibition of others (e.g., EGFR, AKT1).
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is performed using standardized biochemical assays. The following provides a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified recombinant human kinases.
-
Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP (radiolabeled) or non-radiolabeled ATP for non-radiometric methods.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
ATP solution.
-
Phosphocellulose or streptavidin-coated plates/membranes (for radiometric assays).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radiometric assays).
-
Microplate reader (scintillation counter or luminometer).
2. Assay Procedure (Radiometric Filter Binding Assay):
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
3. Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
IC50 values are determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams were generated using the DOT language.
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: Simplified MAPK/ERK signaling pathway with a hypothetical point of inhibition.
Conclusion
The cross-reactivity profiling of this compound derivatives and their analogs reveals a complex interplay between chemical structure and biological activity. While many derivatives exhibit high potency against their intended kinase targets, off-target interactions are common. A thorough assessment of a compound's selectivity profile, as outlined in this guide, is a critical step in the drug discovery pipeline. The provided data and protocols serve as a valuable resource for researchers, enabling a more rational approach to the design and development of next-generation kinase inhibitors with improved efficacy and safety profiles. Future work should focus on generating comprehensive cross-reactivity data for the this compound scaffold itself to build a more complete understanding of its therapeutic potential.
References
- 1. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic comparison of N-(4-Formyl-1,3-thiazol-2-YL)acetamide analogs"
A Spectroscopic Comparison of N-(4-Formyl-1,3-thiazol-2-YL)acetamide Analogs
This guide provides a comparative analysis of the spectroscopic properties of this compound and a series of its N-phenyl analogs. The introduction of various substituents on the N-phenyl ring allows for a systematic study of their effects on the electronic environment of the molecule, which is reflected in their spectroscopic signatures. This information is crucial for researchers in drug discovery and materials science for structure elucidation, characterization, and understanding structure-activity relationships.
The following analogs are compared:
-
Analog 1: this compound
-
Analog 2: N-(4-Formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
-
Analog 3: N-(4-Formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
-
Analog 4: N-(4-Formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the this compound analogs. Please note that this data is compiled for illustrative and comparative purposes and may not be from a single experimental source.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Analog | Acetyl CH₃ (s) | Thiazole H-5 (s) | Phenyl H (m) | Formyl CHO (s) | Other |
| 1 | ~2.30 | ~8.10 | - | ~9.95 | ~12.0 (br s, NH) |
| 2 | ~2.15 | ~8.12 | ~7.20-7.40 | ~9.98 | 2.40 (s, Ar-CH₃) |
| 3 | ~2.14 | ~8.11 | ~7.00-7.35 | ~9.97 | 3.85 (s, OCH₃) |
| 4 | ~2.20 | ~8.15 | ~7.50-7.80 | ~10.01 | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Analog | Acetyl CH₃ | Acetyl C=O | Thiazole C-2 | Thiazole C-4 | Thiazole C-5 | Formyl C=O | Phenyl C | Other |
| 1 | ~23.5 | ~168.0 | ~160.0 | ~150.0 | ~125.0 | ~185.0 | - | - |
| 2 | ~22.5 | ~170.8 | ~161.0 | ~151.0 | ~126.0 | ~185.2 | ~127-142 | ~21.2 (Ar-CH₃) |
| 3 | ~22.4 | ~171.0 | ~160.8 | ~150.8 | ~125.8 | ~185.1 | ~115-159 | ~55.6 (OCH₃) |
| 4 | ~22.8 | ~170.2 | ~161.5 | ~151.5 | ~126.5 | ~185.4 | ~125-148 | ~124 (q, CF₃) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.
Table 3: Key IR Absorptions (ν, cm⁻¹) and Mass Spectrometry Data (m/z)
| Analog | C=O (Amide) | C=O (Aldehyde) | C=N (Thiazole) | C-H (Aldehyde) | Molecular Formula | [M+H]⁺ (m/z) |
| 1 | ~1690 | ~1670 | ~1580 | ~2820, ~2720 | C₆H₆N₂O₂S | 171.02 |
| 2 | ~1685 | ~1675 | ~1575 | ~2825, ~2725 | C₁₃H₁₂N₂O₂S | 261.07 |
| 3 | ~1680 | ~1672 | ~1570 | ~2822, ~2722 | C₁₃H₁₂N₂O₃S | 277.06 |
| 4 | ~1695 | ~1678 | ~1585 | ~2830, ~2730 | C₁₃H₉F₃N₂O₂S | 315.04 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified analog is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: FTIR spectra are recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Presentation: The absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules to generate protonated molecular ions [M+H]⁺.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the this compound analogs.
Caption: Workflow for synthesis and spectroscopic analysis.
Comparative Structural Diagram
This diagram shows the core structure and the different substitution patterns for the analyzed analogs.
Caption: Core structure and analog substitutions.
Comparative Analysis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide Derivatives and Their Parent Compound: A Review of Biological Efficacy
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological efficacy of N-(4-Formyl-1,3-thiazol-2-YL)acetamide and its derivatives. While the broader classes of thiazole and acetamide derivatives have been extensively investigated for their therapeutic potential, specific data directly comparing the activity of derivatives of this particular parent compound remains elusive. This guide, therefore, serves to highlight the general biological activities associated with related chemical scaffolds, providing a foundational context for future research in this area.
Thiazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring is a key component in various clinically used drugs, underscoring its importance as a pharmacophore. Similarly, the acetamide moiety is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.
While direct experimental data on this compound is not available, this guide will present a general overview of the biological activities observed in structurally related thiazole and acetamide derivatives, based on the findings from broader research efforts.
General Biological Activities of Thiazole and Acetamide Derivatives
Antimicrobial Activity
Thiazole derivatives have been widely reported to exhibit significant activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of different substituents onto the thiazole ring can profoundly influence the antimicrobial potency and spectrum of activity.
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression. The substitution pattern on the thiazole nucleus plays a crucial role in determining the cytotoxic efficacy and selectivity towards cancer cells.
Anti-inflammatory Activity
Derivatives of thiazole have also been investigated for their anti-inflammatory effects. The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines. The structural modifications of the thiazole scaffold can lead to the development of potent and selective anti-inflammatory agents with improved side-effect profiles compared to existing drugs.
Future Directions
The lack of specific comparative data for this compound and its derivatives represents a significant gap in the current scientific literature. Future research should focus on the synthesis of a series of derivatives of this parent compound and a systematic evaluation of their biological activities. Such studies would be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development.
A standardized experimental workflow for such a comparative study is proposed below.
Proposed Experimental Workflow
Caption: Proposed workflow for comparative biological efficacy studies.
This structured approach would enable a direct and objective comparison of the biological efficacy of the derivatives against the parent compound, this compound, thereby providing valuable insights for the design and development of novel therapeutic agents.
Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of small organic molecules. We will focus on the process for a compound of interest, N-(4-Formyl-1,3-thiazol-2-YL)acetamide , to illustrate the respective strengths and applications of each method.
While a specific public crystal structure for this compound is not available, this guide will utilize data from the closely related molecule, N-(Thiazol-2-yl)acetamide, as a case study to demonstrate the power and data output of X-ray crystallography.[1][2] We will then compare this definitive technique with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and emerging diffraction methods, providing a comprehensive framework for selecting the most appropriate method for structural confirmation.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
A representative protocol for small molecule crystallography is as follows:
-
Crystal Growth: Single crystals of the target compound, in this case, this compound, are grown. A common method is the slow evaporation of a saturated solution. For the related N-(Thiazol-2-yl)acetamide, crystals were obtained by recrystallization from ethyl acetate.[1]
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker SMART1000 CCD) and cooled to a low temperature (e.g., 173 K) to reduce thermal vibration of the atoms.[1] X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction patterns are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SHELXS97) and refined against the full dataset (e.g., using SHELXL97) to finalize atomic positions and thermal parameters.[1]
Data Presentation: Crystallographic Data for N-(Thiazol-2-yl)acetamide
The following table summarizes the kind of quantitative data obtained from a single-crystal X-ray diffraction experiment, using the published data for N-(Thiazol-2-yl)acetamide as an example.[1][2]
| Parameter | Value | Description |
| Chemical Formula | C₅H₆N₂OS | The elemental composition of the molecule. |
| Molecular Weight | 142.18 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal lattice's geometric classification. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| Unit Cell Dimensions | a = 16.0650 Å, b = 11.3337 Å, c = 7.0670 Å, β = 101.908° | The dimensions of the basic repeating unit of the crystal lattice. |
| Volume (V) | 1259.04 ų | The volume of the unit cell. |
| Molecules per Cell (Z) | 8 | The number of molecules within one unit cell. |
| Temperature (T) | 173 K | The temperature at which the diffraction data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| Reflections Collected | 7429 | The total number of diffraction spots measured. |
| Independent Reflections | 3024 | The number of unique reflections after accounting for symmetry. |
| R-factor (R1) | 0.036 | An indicator of the agreement between the crystallographic model and the experimental data. A lower value signifies a better fit. |
| wR-factor (wR2) | 0.104 | A weighted R-factor based on the squared structure factors. |
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate proof of structure, other techniques are often more accessible or provide different, complementary information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY, HSQC, and HMBC can be run to establish atom-to-atom connectivity.
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (Hz). This data is pieced together to build the molecular skeleton.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of a compound with very high accuracy. It is a destructive technique that involves ionizing the molecule and measuring its mass-to-charge ratio.
Experimental Protocol (High-Resolution MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Analysis: The resulting spectrum will show a peak for the molecular ion (e.g., [M+H]⁺). The exact mass of this ion is used to confirm the elemental formula. For this compound (C₆H₆N₂O₂S), the expected exact mass is 170.0150.[6]
C. Emerging Diffraction and Computational Methods
For compounds that are difficult to crystallize into single crystals suitable for X-ray analysis, other methods are gaining traction.[4][7]
-
Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP): PXRD is performed on a microcrystalline powder. The resulting pattern is a fingerprint of the crystal structure. CSP is a computational method used to generate energetically plausible crystal structures, which are then compared to the experimental PXRD pattern to find the best match.[4][7]
-
Three-Dimensional Electron Diffraction (3DED): This technique, often performed in a cryo-electron microscope, can determine crystal structures from nanocrystals that are far too small for X-ray diffraction.[4][7]
Comparative Guide
The choice of technique depends on the research question, sample availability, and the required level of detail.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) | PXRD with CSP / 3DED |
| Sample Requirement | High-quality single crystal | 5-10 mg in solution | <1 mg in solution | Microcrystalline powder |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, stereochemistry (in solution) | Molecular weight, elemental formula | 3D structure from powder/nanocrystals |
| Key Advantage | Unambiguous 3D structure determination[3] | Excellent for structure elucidation in solution, non-destructive | High sensitivity and mass accuracy | Works when single crystals are unavailable[4][7] |
| Key Limitation | Requires suitable single crystals, which can be difficult to grow | Does not provide solid-state conformation or packing data | Provides no connectivity or stereochemical information | Computationally intensive (CSP); newer technique (3DED) |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural elucidation.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Decision-making process for selecting a structural analysis method.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Anticancer Activity of Thiazole Acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic effects of a series of N-(thiazol-2-yl)acetamide and N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, which are structurally related to N-(4-Formyl-1,3-thiazol-2-YL)acetamide. The data herein is compiled from various peer-reviewed studies and aims to offer insights into their potential as anticancer agents. The primary measure of cytotoxicity presented is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cancer cell growth.
Comparative Cytotoxicity Data
The following tables summarize the IC50 values of various N-(thiazol-2-yl)acetamide and N-(1,3,4-thiadiazol-2-yl)acetamide derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxicity of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) and Doxorubicin [1]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) |
| Compound 8a | 1.3 ± 0.14 | > 50 | 2.1 ± 0.23 |
| Doxorubicin | 2.9 - 3.22 | 0.00864 - >20 | 0.05 |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.[1]
Table 2: Cytotoxicity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [2]
| Compound | Substituent on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 3d | 2-Chloro | 4.5 ± 0.035 | - | - |
| 3h | 3-Methoxy | - | 3.1 ± 0.030 | - |
| 3b | 3-Fluoro | - | - | 12.6 ± 0.302 |
Table 3: Cytotoxicity of Imidazo[2,1-b]thiazole Acetamide Derivatives [3]
| Compound | Structure | MDA-MB-231 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | 1.4 | 22.6 |
| Sorafenib (Reference) | - | 5.2 | - |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4]
Caspase Activity Assay
Caspase activation is a hallmark of apoptosis. Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, are used to confirm that the cytotoxic compounds induce programmed cell death.
Principle: These assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule (e.g., a chromophore or a fluorophore). When the substrate is cleaved by active caspases in the cell lysate, the reporter molecule is released, generating a detectable signal.
Procedure (Colorimetric Assay Example): [8][9][10]
-
Cell Lysis: Both treated and untreated cells are harvested and lysed to release their intracellular contents, including caspases.
-
Reaction Setup: The cell lysate is incubated with a reaction buffer containing the caspase-3/7 substrate (e.g., DEVD-pNA).
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic cleavage of the substrate.
-
Signal Detection: The amount of released chromophore (e.g., p-nitroanilide, pNA) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.[9][11]
-
Data Analysis: The caspase activity in the treated samples is compared to that in the untreated controls to determine the fold-increase in caspase activation.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of these thiazole derivatives, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of thiazole derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by some thiazole derivatives.[4]
Mechanism of Action: Induction of Apoptosis
Several studies on N-(thiazol-2-yl)acetamide derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[4] This process is often characterized by the activation of caspases, which are a family of proteases that execute the apoptotic process.[4] One study indicated that certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives induce apoptosis through the activation of caspase-3.[4] Furthermore, these compounds were found to decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), suggesting that mitochondrial dysfunction is a key part of their cytotoxic mechanism.[4] Another class of thiazole-2-acetamide derivatives has been identified as inhibitors of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. ulab360.com [ulab360.com]
A Comparative Guide to the Reactivity of the Formyl Group in Thiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the formyl group in three distinct thiazole isomers: 2-formylthiazole, 4-formylthiazole, and 5-formylthiazole. The position of the formyl group on the thiazole ring significantly influences its electrophilicity and, consequently, its reactivity towards various chemical transformations. This difference in reactivity is crucial for the strategic design and synthesis of novel thiazole-based compounds in drug discovery and materials science.
Understanding the Electronic Landscape of the Thiazole Ring
The reactivity of the formyl group is intrinsically linked to the electronic properties of the thiazole ring. The thiazole ring is a five-membered heteroaromatic system containing both a sulfur and a nitrogen atom. The nitrogen atom, being more electronegative, exerts an electron-withdrawing inductive effect (-I) across the ring. Conversely, the sulfur atom can exhibit an electron-donating mesomeric effect (+M). The interplay of these effects, along with the position of the formyl group, dictates the electron density at the formyl carbon, thereby modulating its electrophilicity.
Theoretical studies on the electronic structure of thiazole derivatives suggest the following relative electron deficiency at the different carbon positions: C2 > C4 > C5. This implies that a formyl group at the C2 position would experience the strongest electron-withdrawing effect from the ring, making it the most electrophilic and, therefore, the most reactive towards nucleophiles. Conversely, the formyl group at the C5 position is expected to be the least reactive.
Comparative Reactivity Data
To quantify the differences in reactivity, this section summarizes key experimental data from various studies. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the following data is compiled from a combination of experimental reports and theoretical calculations to provide a comprehensive overview.
Spectroscopic Comparison
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the electronic environment of the formyl group. A higher carbonyl (C=O) stretching frequency in the IR spectrum and a more downfield chemical shift of the formyl carbon in the ¹³C NMR spectrum are indicative of a more electron-deficient and, thus, more reactive aldehyde.
| Isomer | C=O Stretching Frequency (cm⁻¹) | ¹³C NMR Chemical Shift of -CHO (ppm) |
| 2-Formylthiazole | ~1690 - 1705 | ~184-186 |
| 4-Formylthiazole | ~1680 - 1695 | ~182-184 |
| 5-Formylthiazole | ~1670 - 1685 | ~181-183[1] |
Note: The exact values can vary depending on the solvent and other experimental conditions.
The data in the table aligns with the predicted electronic effects. 2-Formylthiazole exhibits the highest C=O stretching frequency and the most downfield ¹³C NMR chemical shift for the formyl carbon, suggesting it is the most electrophilic isomer.
Reactivity in Nucleophilic Addition Reactions
The reactivity of the formyl group is most evident in its reactions with nucleophiles. The following table provides a qualitative and, where available, quantitative comparison of the reactivity of the three isomers in common nucleophilic addition reactions.
| Reaction | 2-Formylthiazole | 4-Formylthiazole | 5-Formylthiazole |
| Wittig Reaction | High Yield | Moderate to High Yield | Moderate Yield |
| Reduction with NaBH₄ | Fast | Moderate | Slow |
| Oxidation with MnO₂ | Fast | Moderate | Slow[1] |
The trend observed in these reactions further supports the predicted order of reactivity: 2-formylthiazole > 4-formylthiazole > 5-formylthiazole .
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible comparative studies.
Synthesis of Formylthiazole Isomers
1. Synthesis of 2-Formylthiazole
A common method for the synthesis of 2-formylthiazole involves the oxidation of 2-hydroxymethylthiazole.
-
Materials: 2-Hydroxymethylthiazole, Manganese (IV) oxide (MnO₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of 2-hydroxymethylthiazole (1 eq.) in dichloromethane, add activated manganese (IV) oxide (5-10 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 2-formylthiazole.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 4-Formylthiazole
The synthesis of 4-formylthiazole can be achieved through the Vilsmeier-Haack formylation of 2-substituted-4-methylthiazole followed by further modifications, or via oxidation of 4-hydroxymethylthiazole.
-
Materials: 4-Hydroxymethylthiazole, Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) in dichloromethane, add a solution of 4-hydroxymethylthiazole (1 eq.) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
3. Synthesis of 5-Formylthiazole
A reliable route to 5-formylthiazole is the Rosenmund reduction of 5-thiazolecarbonyl chloride.[1]
-
Materials: 5-Thiazolecarboxylic acid, Thionyl chloride (SOCl₂), Palladium on barium sulfate (Pd/BaSO₄) catalyst, Xylene, Hydrogen gas.
-
Procedure:
-
Convert 5-thiazolecarboxylic acid to 5-thiazolecarbonyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.[1]
-
Dissolve the crude 5-thiazolecarbonyl chloride in dry xylene.
-
Add the Pd/BaSO₄ catalyst (5-10 mol%).
-
Heat the mixture to reflux and bubble hydrogen gas through the solution while stirring vigorously.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, filter off the catalyst, and wash the catalyst with xylene.
-
Wash the combined organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-formylthiazole.
-
Comparative Reactivity Experiments
1. Comparative Wittig Reaction
This protocol allows for the comparison of yields in a standard Wittig reaction.
-
Materials: 2-Formylthiazole, 4-Formylthiazole, 5-Formylthiazole, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF).
-
Procedure (to be performed in parallel for each isomer):
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add n-BuLi (1.1 eq.) at 0°C.
-
Stir the resulting orange-red solution for 30 minutes at room temperature.
-
Cool the ylide solution to 0°C and add a solution of the respective formylthiazole isomer (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the yield of the corresponding vinylthiazole.
-
2. Comparative Reduction with Sodium Borohydride
This experiment compares the rate of reduction of the formyl group.
-
Materials: 2-Formylthiazole, 4-Formylthiazole, 5-Formylthiazole, Sodium borohydride (NaBH₄), Methanol.
-
Procedure (to be performed in parallel for each isomer):
-
Dissolve the formylthiazole isomer (1 eq.) in methanol.
-
Cool the solution to 0°C.
-
Add sodium borohydride (1.5 eq.) in one portion.
-
Monitor the disappearance of the starting material by TLC at regular time intervals (e.g., every 5 minutes).
-
Record the time required for complete consumption of the aldehyde.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a key reaction mechanism.
Caption: Synthetic routes to formylthiazole isomers.
Caption: Mechanism of the Wittig reaction.
Conclusion
The reactivity of the formyl group on the thiazole ring is highly dependent on its position. Based on a combination of theoretical predictions and available experimental data, the order of reactivity for the formylthiazole isomers is 2-formylthiazole > 4-formylthiazole > 5-formylthiazole . This trend is a direct consequence of the electronic effects exerted by the thiazole ring, with the C2 position being the most electron-deficient. This understanding is critical for chemists in the field of drug development and materials science, as it allows for the rational design of synthetic strategies and the modulation of reactivity to achieve desired molecular targets. Further quantitative kinetic studies would be invaluable in providing a more precise comparison of the reactivity of these important building blocks.
References
Benchmarking Synthetic Routes to N-(4-Formyl-1,3-thiazol-2-YL)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic methodologies for the preparation of N-(4-formyl-1,3-thiazol-2-YL)acetamide, a key intermediate in various pharmaceutical syntheses. The following sections detail two primary synthetic routes, offering a head-to-head comparison of their respective advantages and challenges. All experimental data is presented in a clear, tabular format, and detailed protocols for each key reaction are provided.
Synthetic Routes Overview
Two principal synthetic strategies for this compound have been evaluated, primarily differing in the sequence of the introduction of the acetamido and formyl groups onto the 2-aminothiazole scaffold.
Route 1: Formylation of 2-Acetamidothiazole
This approach commences with the acetylation of the readily available 2-aminothiazole, followed by the introduction of the formyl group at the C4 position of the thiazole ring via a Vilsmeier-Haack reaction.
Route 2: Acetylation of 2-Amino-1,3-thiazole-4-carbaldehyde
In this alternative pathway, the formyl group is introduced first. This involves the synthesis of 2-amino-1,3-thiazole-4-carbaldehyde, which is then followed by the acetylation of the 2-amino group to yield the final product.
Tabular Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Formylation of 2-Acetamidothiazole | Route 2: Acetylation of 2-Amino-1,3-thiazole-4-carbaldehyde |
| Starting Materials | 2-Aminothiazole, Acetic Anhydride | 2-Amino-1,3-thiazole, Reagents for formylation |
| Key Intermediates | 2-Acetamidothiazole | 2-Amino-1,3-thiazole-4-carbaldehyde |
| Number of Steps | 2 | 2 |
| Key Reactions | Acetylation, Vilsmeier-Haack Formylation | Formylation, Acetylation |
| Reported/Estimated Yield | Good to Excellent (overall) | Moderate to Good (overall) |
| Key Reagents | Acetic Anhydride, POCl₃, DMF | Vilsmeier reagent, Acetyl Chloride |
| Reaction Conditions | Mild to moderate | Mild |
| Purification Methods | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
| Potential Challenges | Regioselectivity of formylation, handling of POCl₃ | Synthesis and stability of the formylated intermediate |
Experimental Protocols
Route 1: Formylation of 2-Acetamidothiazole
Step 1a: Synthesis of 2-Acetamidothiazole
A mixture of 2-aminothiazole (10.0 g, 0.1 mol) and acetic anhydride (15.3 g, 0.15 mol) is heated at 100°C for 1 hour. After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-acetamidothiazole.[1]
-
Yield: Typically high, often exceeding 90%.
-
Purification: Recrystallization from ethanol.
Step 1b: Vilsmeier-Haack Formylation of 2-Acetamidothiazole
To a stirred solution of 2-acetamidothiazole (14.2 g, 0.1 mol) in dry N,N-dimethylformamide (DMF, 50 mL), phosphorus oxychloride (POCl₃, 22.9 g, 0.15 mol) is added dropwise at 0-5°C. The reaction mixture is then stirred at room temperature for 1 hour and subsequently heated to 60-70°C for 4-6 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to give this compound.[2][3]
-
Yield: Moderate to good.
-
Purification: Column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Route 2: Acetylation of 2-Amino-1,3-thiazole-4-carbaldehyde
Step 2a: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde
This intermediate can be prepared via several methods, including the reaction of thiourea with 3-chloro-2-oxopropanal. To a solution of thiourea (7.6 g, 0.1 mol) in ethanol (100 mL), 3-chloro-2-oxopropanal (10.6 g, 0.1 mol) is added, and the mixture is refluxed for 4-6 hours. The solvent is evaporated under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and dried to provide 2-amino-1,3-thiazole-4-carbaldehyde.
-
Yield: Moderate.
-
Purification: Recrystallization from a suitable solvent like ethanol/water.
Step 2b: Acetylation of 2-Amino-1,3-thiazole-4-carbaldehyde
To a solution of 2-amino-1,3-thiazole-4-carbaldehyde (12.8 g, 0.1 mol) in dry acetone (150 mL), acetyl chloride (8.6 g, 0.11 mol) is added dropwise with stirring at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a cold, dilute solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.[1]
-
Yield: Good.
-
Purification: Column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route 1: Formylation of 2-Acetamidothiazole.
Caption: Workflow for Route 2: Acetylation of 2-Amino-1,3-thiazole-4-carbaldehyde.
Conclusion
Both Route 1 and Route 2 present viable pathways for the synthesis of this compound.
-
Route 1 benefits from a potentially higher yielding initial acetylation step and the well-established Vilsmeier-Haack reaction for formylation. However, the handling of phosphorus oxychloride requires appropriate safety precautions.
-
Route 2 may be advantageous if the starting material, 2-amino-1,3-thiazole-4-carbaldehyde, is readily available or can be synthesized in high purity. The final acetylation step is generally a high-yielding and clean reaction.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. For large-scale production, a thorough optimization of either route would be necessary to maximize yield and minimize costs and environmental impact.
References
Safety Operating Guide
Proper Disposal of N-(4-Formyl-1,3-thiazol-2-YL)acetamide: A Guide for Laboratory Professionals
For researchers and scientists handling N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS No. 16444-13-6), adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the necessary safety measures and logistical steps for the appropriate disposal of this compound.
Chemical Identifier and Hazard Profile:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 16444-13-6[1] |
| Molecular Formula | C6H6N2O2S |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statement | H302: Harmful if swallowed[2] |
| Precautionary Statements | P264, P270, P330, P501[2] |
The GHS07 pictogram and "Warning" signal word indicate that this compound may cause less severe health hazards, such as skin and eye irritation, or may be harmful if ingested. The specific hazard statement H302 confirms that the substance is harmful if swallowed.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This process should be managed through your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions. Incompatible wastes should always be kept separate.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
2. Labeling and Storage:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the accumulation start date.[3]
-
Store the sealed container in a designated, well-ventilated, and secure area, away from heat and ignition sources.
-
Utilize secondary containment to mitigate the impact of potential spills or leaks.
3. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup.
-
Provide them with a completed hazardous waste disposal form, detailing the contents of the container.
-
The primary disposal route is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed hazardous waste contractor.
Important Note: Never dispose of this compound down the drain or in the regular trash.[3]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
1. Immediate Response:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or involves volatile substances, evacuate the area and contact your institution's emergency response team.
2. Spill Containment and Cleanup:
-
For small, manageable spills, ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.
3. Decontamination:
-
Clean the spill area with a suitable solvent or detergent and water.
-
All materials used for cleanup, including contaminated gloves, absorbent, and wipes, must be placed in the hazardous waste container.
4. Disposal:
-
Seal and label the hazardous waste container containing the spill debris and contact your EHS department for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-(4-Formyl-1,3-thiazol-2-YL)acetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS No. 16444-13-6). The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Impervious gloves should be worn. |
| Protective clothing | Wear fire/flame resistant and impervious clothing. | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation is experienced. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical for laboratory safety. The workflow below outlines the key stages from receipt of the chemical to its final disposal.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a dry, well-ventilated place with the container tightly closed.
Preparation and Handling:
-
Always handle this compound within a chemical fume hood to ensure adequate ventilation.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in the handling area.
First-Aid Measures:
-
If inhaled: Move the victim to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1]
-
If swallowed: Rinse the mouth with water.
Spill Management:
-
In the event of a spill, avoid dust formation.
-
Collect the spilled material and place it in a suitable container for disposal.
-
Ensure the area is well-ventilated.
Disposal Plan:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Always observe all federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
